(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427760 | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-35-1 | |
| Record name | cis-3-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Stereochemistry: A Technical Guide to the Structure Elucidation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details the key analytical techniques, experimental protocols, and data interpretation used to confirm the absolute and relative stereochemistry of this molecule.
Introduction
This compound, a derivative of proline, possesses two stereocenters, giving rise to four possible stereoisomers. The precise determination of its three-dimensional structure is paramount for its application as a chiral building block in the synthesis of novel therapeutics. Its conformational rigidity and the presence of a hydroxyl group offer unique opportunities for designing molecules with specific biological activities. This guide will walk through the essential steps and analytical methods for the unambiguous structural determination of the (2S,3R) isomer.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These values are crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| CAS Number | 567-35-1 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >235 °C (decomposes) | [2] |
Spectroscopic data provides the primary evidence for the covalent structure and stereochemistry of the molecule.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition of the molecule.
| Technique | Ionization Mode | Mass Analyzer | Key Fragments (m/z) | Reference |
| GC-MS | EI | TOF | 131 (M+), 114, 86, 68 | [3] |
| LC-MS | ESI | Q-TOF | 132.0654 [M+H]⁺ | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference NMR Data for Pyrrolidine Ring Protons:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H2 | ~4.0-4.2 | d | J(H2-H3) ≈ 4-6 |
| H3 | ~4.5-4.7 | ddd | J(H2-H3) ≈ 4-6, J(H3-H4α) ≈ 6-8, J(H3-H4β) ≈ 3-5 |
| H4α, H4β | ~2.0-2.4 | m | |
| H5α, H5β | ~3.2-3.5 | m |
Note: Expected values are based on general principles and data for related compounds. Actual values would be determined from 1D and 2D NMR experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of this compound.
Stereoselective Synthesis
The unambiguous synthesis of the (2S,3R) isomer is the first step in its structural confirmation. A common strategy involves starting from a commercially available, stereochemically pure precursor.
Protocol: Synthesis from Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
-
Starting Material: Commercially available (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.[]
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
-
Procedure:
-
Dissolve Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride) and can be purified by recrystallization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified amino acid in 0.6 mL of deuterium oxide (D₂O).
-
Adjust the pD to a neutral value (around 7.0) using dilute DCl or NaOD in D₂O to ensure consistent chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
¹H NMR Parameters:
-
Pulse Sequence: Standard 1D proton experiment.
-
Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.
-
Acquisition Temperature: 298 K.
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Temperature: 298 K.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
To unambiguously assign all proton and carbon signals and confirm the relative stereochemistry through nuclear Overhauser effects (NOEs), perform COSY, HSQC, HMBC, and NOESY or ROESY experiments.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive proof of the absolute and relative stereochemistry.
Protocol for X-ray Diffraction Analysis:
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method is slow evaporation from an aqueous ethanol solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
The final refined structure will provide the precise atomic coordinates, from which the (2S,3R) stereochemistry can be unequivocally confirmed.
-
Biological Context and Signaling
3-Hydroxyproline is a less abundant isomer of the more common 4-hydroxyproline and is primarily found in collagen. Its presence is crucial for the stability of the collagen triple helix. The metabolism of 3-hydroxyproline is linked to fundamental cellular processes.
Role in Collagen Metabolism
This compound is a catabolic product of collagen degradation. Proline residues in procollagen are hydroxylated by prolyl 3-hydroxylases in the endoplasmic reticulum to form 3-hydroxyproline. This post-translational modification is essential for the proper folding and stability of certain types of collagen.[3][6] The degradation of collagen releases free 3-hydroxyproline.
Metabolic Fate and Link to HIF-1α Signaling
Free 3-hydroxyproline is catabolized in the mitochondria. The degradation pathway of trans-3-hydroxy-L-proline involves the enzyme trans-3-hydroxy-L-proline dehydratase, ultimately leading to the formation of ornithine and glutamate.[7] Recent research suggests a link between hydroxyproline metabolism and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[8] Increased collagen synthesis and subsequent degradation can lead to elevated levels of free hydroxyproline, which has been shown to increase HIF-1α levels, promoting tumor survival in certain cancers.[8]
Conclusion
The definitive structure elucidation of this compound relies on a combination of stereoselective synthesis and advanced spectroscopic techniques. While NMR provides crucial information on the covalent structure and relative stereochemistry, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration. Understanding the precise three-dimensional arrangement of this molecule is a critical prerequisite for its successful application in the rational design of novel pharmaceuticals and bioactive compounds. The emerging links between its metabolic pathway and cellular signaling cascades further underscore the importance of this unique amino acid in biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 6. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
Stereoselective Synthesis of (2S,3R)-3-Hydroxypyrrolidine-2-Carboxylic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its constrained pyrrolidine ring and stereochemically defined hydroxyl and carboxylic acid functionalities make it an attractive scaffold for designing enzyme inhibitors, peptide mimetics, and other bioactive molecules. This technical guide provides a comprehensive overview of the stereoselective synthesis of the cis-(2S,3R) isomer, focusing on key methodologies, detailed experimental protocols, and comparative data to aid researchers in its efficient preparation.
Synthesis from a Chiral Pool Precursor: D-Glucose
A prominent and effective strategy for the enantiomerically pure synthesis of this compound utilizes D-glucose as a readily available and inexpensive chiral starting material. This multi-step synthesis establishes the desired stereochemistry through a series of controlled transformations, culminating in the target molecule with an overall yield of approximately 29%.[1][2]
Synthetic Pathway Overview
The synthesis commences with the conversion of D-glucose into an N-benzyloxycarbonyl (Cbz)-protected γ-alkenyl amine intermediate. The pyrrolidine ring is then constructed via a hydroboration-oxidation sequence, followed by mesylation and a subsequent intramolecular SN2 cyclization. The final steps involve the cleavage of a diol, oxidation, and deprotection to afford the desired product.
Caption: Synthetic pathway of this compound from D-Glucose.
Key Experimental Protocols
Step 1: Hydroboration-Oxidation of N-Cbz-γ-alkenyl amine
To a solution of the N-Cbz-γ-alkenyl amine (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, a solution of borane-tetrahydrofuran complex (1.5 eq, 1 M in THF) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (3.0 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq). The mixture is stirred at room temperature overnight. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Mesylation and Intramolecular Cyclization
The intermediate diol (1.0 eq) is dissolved in anhydrous dichloromethane and triethylamine (2.5 eq) at 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude mesylate is then dissolved in a suitable solvent (e.g., methanol) and heated to reflux to induce intramolecular SN2 cyclization. After completion of the reaction (monitored by TLC), the solvent is removed, and the residue is purified by column chromatography to yield the protected pyrrolidine intermediate.
Step 3: Oxidative Cleavage and Final Deprotection
The protected pyrrolidine intermediate (1.0 eq) is first subjected to acidic hydrolysis to remove any acetonide protecting groups. The resulting diol is then dissolved in a mixture of THF and water. Sodium periodate (2.1 eq) is added in portions at 0 °C, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with ethylene glycol, and the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting crude aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., Pinnick oxidation). Finally, the Cbz protecting group is removed by hydrogenolysis using hydrogen gas and a palladium on carbon catalyst in a solvent such as methanol to yield the final product, this compound.
Quantitative Data
| Step | Product | Yield |
| Multi-step conversion | N-Cbz-γ-alkenyl amine | - |
| Hydroboration-Oxidation | Intermediate Diol | High |
| Mesylation & Cyclization | Protected Pyrrolidine | High |
| Oxidative Cleavage & Deprotection | This compound | - |
| Overall | This compound | ~29% [1][2] |
Synthesis via Diastereoselective Reduction of a 3-Oxo-Proline Derivative
An alternative approach to this compound involves the diastereoselective reduction of a readily available N-protected 3-oxo-proline ester. The key to this strategy is the choice of the reducing agent and reaction conditions to favor the formation of the cis product.
Synthetic Pathway Overview
The synthesis starts with an N-protected (e.g., Boc or Cbz) 3-oxo-proline ester. Diastereoselective reduction of the ketone functionality yields a mixture of cis and trans hydroxyproline esters, with conditions optimized to maximize the desired cis isomer. Subsequent hydrolysis of the ester and removal of the N-protecting group affords the target molecule.
Caption: Synthetic pathway via diastereoselective reduction of a 3-oxo-proline derivative.
Key Experimental Protocols
Step 1: Diastereoselective Reduction of N-Boc-3-oxoproline methyl ester
To a solution of N-Boc-3-oxoproline methyl ester (1.0 eq) in a suitable solvent (e.g., THF, methanol) at a low temperature (e.g., -78 °C), a solution of a stereoselective reducing agent is added. Common reducing agents for achieving high diastereoselectivity include sodium borohydride in the presence of chelating agents, or more sterically demanding hydride reagents. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric ratio of the crude product is determined by NMR spectroscopy or chiral HPLC. The desired cis isomer is separated from the trans isomer by column chromatography.
Step 2: Hydrolysis and Deprotection
The purified cis-N-Boc-3-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., methanol or dioxane) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The reaction mixture is stirred at room temperature until the ester hydrolysis is complete. The reaction is then acidified to a pH of approximately 2 with a dilute acid (e.g., 1N HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to give the N-Boc protected amino acid. The Boc group is subsequently removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product.
Quantitative Data
The diastereomeric ratio and overall yield are highly dependent on the specific reducing agent, substrate, and reaction conditions employed. Researchers should consult relevant literature for optimized conditions for their specific N-protected 3-oxo-proline ester.
| Step | Product | Diastereomeric Ratio (cis:trans) | Yield |
| Diastereoselective Reduction | cis-N-protected-3-hydroxypyrrolidine-2-carboxylic acid ester | Variable (dependent on conditions) | Moderate to High |
| Hydrolysis & Deprotection | This compound | - | High |
Conclusion
This guide has outlined two robust stereoselective synthetic routes to this compound. The synthesis from D-glucose offers a reliable method to obtain the enantiomerically pure product, leveraging the inherent chirality of the starting material. The diastereoselective reduction of a 3-oxo-proline derivative provides a potentially shorter route, with the key challenge being the optimization of the reduction step to achieve high cis selectivity. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the laboratory's expertise. The detailed protocols and comparative data presented herein are intended to provide a solid foundation for researchers and drug development professionals in the synthesis of this valuable chiral building block.
References
An In-depth Technical Guide to (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid, chiral structure makes it a valuable building block for the stereoselective synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly as a precursor for compounds targeting neurotransmitter pathways.
Chemical and Physical Properties
This compound, a derivative of proline, possesses distinct stereochemistry that dictates its utility in asymmetric synthesis. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₉NO₃ | [2] |
| Molecular Weight | 131.13 g/mol | [2] |
| CAS Number | 118492-86-7 | [2] |
| Canonical SMILES | C1NC(C(C1)O)C(=O)O | [1] |
| InChI Key | BJBUEDPLEOHJGE-DMTCNVIQSA-N | [1] |
| Appearance | White to light beige powder (for related isomers) | [3] |
| XLogP3 | -3.2 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Topological Polar Surface Area | 69.6 Ų | [4] |
| Purity | Typically ≥95% for commercial products | [2] |
| Storage | 2-8°C | [2] |
Experimental Protocols
The synthesis and analysis of this compound and its derivatives require precise stereochemical control. Below are methodologies derived from available literature for its preparation and characterization.
Synthesis Protocol: Hydrolysis of N-Boc-protected Methyl Ester
A common strategy to obtain the target molecule involves the synthesis of a protected precursor, which can then be deprotected. The following protocol describes the hydrolysis of (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester to its corresponding carboxylic acid, a key intermediate.[5]
Materials:
-
(2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester
-
Tetrahydrofuran (THF)
-
0.2N aqueous lithium hydroxide (LiOH) solution
-
Diethyl ether
-
5% aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the starting ester (e.g., 0.30 g, 1.22 mmol) in tetrahydrofuran (12 mL).
-
Add 0.2N aqueous lithium hydroxide solution (6.12 mL, 1.22 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction completion by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether (30 mL).
-
Extract the aqueous layer with 0.2N aqueous LiOH solution (3 x 5 mL).
-
Combine the aqueous layers and acidify to a pH of 2 using 5% aqueous hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum using a rotary evaporator to yield the N-Boc protected product.[5]
-
Subsequent removal of the Boc protecting group can be achieved under acidic conditions (e.g., with trifluoroacetic acid) to yield the final target compound.
Figure 1: Synthesis workflow for N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid.
Analytical Characterization
The purity, identity, and stereochemistry of this compound are confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC columns can be employed to determine the enantiomeric excess.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, often revealing the [M+H]⁺ ion.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms. The coupling constants and chemical shifts are crucial for verifying the cis or trans relationship of the substituents on the pyrrolidine ring.
Biological Activity and Drug Development Applications
This compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds.[2] Its rigid conformation and defined stereocenters are critical for creating enantiomerically pure drugs, which often leads to higher efficacy and fewer side effects.[2]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] Derivatives of this core structure have shown significant potential as modulators of key central nervous system targets.
Figure 2: Role as a chiral precursor in the drug development pipeline.
GABA Receptor Agonists
Derivatives of this compound have been investigated as GABA receptor agonists.[] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Agonists of the GABA-A receptor, a ligand-gated ion channel, enhance the influx of chloride ions into neurons. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition and producing anxiolytic, anticonvulsant, and muscle relaxant effects.[] The specific stereochemistry of the pyrrolidine ring is crucial for selective and potent interaction with GABA receptor subtypes.[1]
Figure 3: Potential action of a GABA agonist at a postsynaptic terminal.
Dopamine Receptor Agonists
The pyrrolidine scaffold is also a key component in the design of ligands for dopamine receptors.[] Synthetic derivatives have been developed as dopamine receptor agonists, particularly targeting the D2 and D3 subtypes.[9] Dopamine receptors are G-protein coupled receptors (GPCRs) involved in motor control, motivation, and reward.[9] Agonists at these receptors can be used to treat conditions like Parkinson's disease, which is characterized by a loss of dopaminergic neurons. The interaction of a ligand with the dopamine receptor initiates a signaling cascade, often involving the inhibition of adenylyl cyclase, which modulates neuronal excitability. The stereochemistry provided by the this compound core is critical for achieving high affinity and selectivity for specific dopamine receptor subtypes.[10]
Figure 4: Potential action of a dopamine agonist at a postsynaptic terminal.
Conclusion
This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its stereochemically rich and conformationally restricted structure provides an ideal starting point for the synthesis of complex pharmaceutical agents. The continued exploration of this and related pyrrolidine scaffolds is a promising avenue for the development of novel therapeutics, particularly for neurological disorders involving GABAergic and dopaminergic signaling. The experimental protocols and applications outlined in this guide serve as a foundational resource for researchers engaged in the design and synthesis of next-generation medicines.
References
- 1. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]
- 4. 3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Engagement of the GABA to KCC2 signaling pathway contributes to the analgesic effects of A3AR agonists in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a pivotal chiral building block in modern medicinal chemistry. This document covers its chemical identifiers, physicochemical properties, stereoselective synthesis, and its role in the development of novel therapeutics, particularly as a scaffold for ionotropic glutamate receptor antagonists.
Chemical Identifiers and Physicochemical Properties
This compound, also known as cis-3-hydroxy-L-proline, is a non-proteinogenic amino acid. Its unique stereochemistry and functional groups make it a valuable starting material for the synthesis of complex molecules.
Identifiers
A comprehensive list of identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 567-35-1 |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | cis-3-Hydroxy-L-proline, (3R)-3-Hydroxy-L-proline |
| InChI | InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |
| InChIKey | BJBUEDPLEOHJGE-DMTCNVIQSA-N |
| SMILES | C1NC(C(C1)O)C(=O)O |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 221-228 °C (decomposes) |
| Boiling Point | 355.2 °C (Predicted) |
| Density | 1.395 g/cm³ (Predicted) |
| Solubility | Soluble in water and polar solvents |
Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Several stereoselective synthetic routes have been reported in the literature. Below is a representative experimental protocol based on published methods.
Experimental Protocol: Chemoenzymatic Synthesis
This method utilizes a chemoenzymatic strategy, which often provides high stereoselectivity and milder reaction conditions. A key step can involve the use of proline hydroxylases.
Materials:
-
L-proline
-
Proline hydroxylase (e.g., from Dactylosporangium sp.)
-
α-ketoglutarate
-
Ascorbic acid
-
Ferrous sulfate (FeSO₄)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Ion-exchange resin (e.g., Dowex 50W)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve L-proline, α-ketoglutarate (as a co-substrate), ascorbic acid (as a reducing agent), and a catalytic amount of ferrous sulfate in the buffer solution.
-
Enzymatic Hydroxylation: Equilibrate the solution to the optimal temperature for the proline hydroxylase (typically 25-37 °C). Add the proline hydroxylase enzyme to initiate the reaction. Maintain the pH of the reaction mixture at the optimal level for the enzyme.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable chromatographic method (e.g., HPLC or chiral GC-MS) to determine the conversion of L-proline and the formation of cis-3-hydroxy-L-proline.
-
Reaction Quenching: Once the reaction has reached the desired conversion, terminate the enzymatic reaction by acidifying the mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the acidified mixture to pellet the precipitated enzyme and other proteins. Decant the supernatant containing the product.
-
Purification:
-
Apply the supernatant to a column packed with a strong cation-exchange resin (e.g., Dowex 50W, H⁺ form).
-
Wash the column with deionized water to remove unreacted starting materials and salts.
-
Elute the product, this compound, using an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
-
Isolation: Collect the fractions containing the product and evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and stereochemical purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.
Synthetic Workflow Diagram
Caption: Chemoenzymatic synthesis of this compound.
Biological Activity and Applications in Drug Development
This compound is a valuable chiral intermediate for the synthesis of a variety of pharmacologically active compounds.[1] Its rigid pyrrolidine ring and the stereochemistry of its substituents are key features for molecular recognition by biological targets.
One of the most significant applications of this scaffold is in the development of antagonists for ionotropic glutamate receptors (iGluRs) . iGluRs, including NMDA, AMPA, and kainate receptors, are crucial for excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in numerous neurological and psychiatric disorders.
A notable example is the derivative (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid , which has been identified as a broad-spectrum iGluR antagonist.[2][3] This demonstrates the potential of the this compound core in designing ligands that can modulate glutamatergic signaling.
Signaling Pathways
While the direct signaling pathways modulated by this compound itself are not extensively characterized, its role as a precursor to iGluR antagonists provides a clear mechanism of action for its derivatives at the synaptic level.
Mechanism of Action of iGluR Antagonists
Derivatives of this compound can act as competitive antagonists at iGluRs. In the glutamatergic synapse, glutamate is released from the presynaptic neuron and binds to iGluRs on the postsynaptic membrane, leading to ion influx and neuronal excitation. A competitive antagonist based on the this compound scaffold would bind to the same site as glutamate on the iGluR, but without activating the receptor. This blockage prevents glutamate from binding and subsequently inhibits the excitatory signal.
Caption: Mechanism of iGluR antagonism by a derivative.
Conclusion
This compound is a stereochemically defined building block with significant potential in drug discovery and development. Its utility in the synthesis of potent iGluR antagonists highlights its importance for neuroscience research and the development of therapies for neurological and psychiatric conditions. Further exploration of its biological activities and the development of novel synthetic methodologies will continue to expand its applications in medicinal chemistry.
References
- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid derivatives
An In-depth Technical Guide on the Biological Activity of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic Acid Derivatives
Introduction
This compound, a conformationally constrained analog of the amino acid proline, serves as a crucial chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Derivatives of this core structure have demonstrated a wide array of biological activities, including antagonism of glutamate receptors, inhibition of protein kinases, and antiviral effects. This guide provides a comprehensive overview of the key biological activities, quantitative structure-activity relationships (SAR), and experimental methodologies related to these promising compounds.
Key Biological Activities and Data
The derivatives of this compound have been investigated for several therapeutic applications, with significant findings in neuroscience, oncology, and infectious diseases.
Ionotropic Glutamate Receptor (iGluR) Antagonism
Derivatives of this scaffold have been identified as broad-spectrum antagonists of ionotropic glutamate receptors (iGluRs), which are critical mediators of excitatory neurotransmission in the central nervous system. Dysregulation of iGluR signaling is implicated in numerous neurological and psychiatric disorders, making them important drug targets.
A key derivative, (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, has been the subject of detailed structure-activity relationship (SAR) studies.[1] Modifications to the phenyl ring have led to compounds with altered affinity and selectivity for different iGluR subtypes, such as Kainate (GluK) and AMPA (GluA) receptors.
Table 1: Quantitative Data for iGluR Antagonist Activity
| Compound | Substituent | Target | Ki (μM) |
|---|---|---|---|
| 1 | 3-carboxyphenyl | Broad-range iGluR | - |
| 2a | 3-carboxy-4-hydroxyphenyl | GluK3 | 0.87 |
| GluK1 | 4.8 | ||
| 2e | 3-carboxy-4-methoxyphenyl | GluA2 | - |
| 2f | 3-carboxy-4-chlorophenyl | GluK1 | - |
Data sourced from structure-activity relationship studies on (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs.[1]
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition
Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell proliferation, differentiation, and migration. As a negative regulator of osteogenesis, PYK2 is a therapeutic target for conditions like osteoporosis.[2] Several small molecule inhibitors based on various scaffolds have been developed. Notably, PF-4618433, a potent and selective PYK2 inhibitor, has been shown to promote osteogenesis in human mesenchymal stem cell (hMSC) cultures.[3] While not a direct derivative of the core topic, its mechanism provides a key area of research where such scaffolds could be applied.
Table 2: Quantitative Data for PYK2 Inhibition
| Compound | Target | IC50 | Cellular Effect |
|---|---|---|---|
| PF-4618433 | PYK2 | 637 nM | Promotes osteogenesis of hMSC cultures (0.1-1.0 μM)[3] |
| Representative Pyridinone Series Compound | PYK2 | ~110 nM | Increased levels of osteogenic markers in MC3T3 cells (EC50 ~0.01 μM)[4] |
Antiviral Activity
The this compound scaffold is a key intermediate in the synthesis of various antiviral agents.[5] Its structural similarity to proline allows it to be incorporated into peptidomimetics, which can enhance metabolic stability and bioavailability in drug design.[5] While specific data on direct derivatives is sparse in the provided results, related carboxylic acid derivatives have shown significant antiviral potential. For example, a novel indole-3-carboxylic acid derivative demonstrated a potent inhibitory effect against SARS-CoV-2 replication in vitro.[6][7]
Table 3: Antiviral Activity of Related Carboxylic Acid Derivatives
| Compound Class | Virus Target | IC50 | Selectivity Index (SI) |
|---|
| Indole-3-carboxylic acid derivative | SARS-CoV-2 | 1.06 µg/mL | 78.6 |
Data sourced from in vitro studies on a novel indole-3-carboxylic acid derivative.[6][7]
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the replication and validation of research findings in drug development.
Synthesis of (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogs
A stereoselective synthesis route was developed to produce various analogs for SAR studies.[8]
-
Step 1: 1,4-Addition: An appropriate arylic cuprate is added to an enantiopure enone (10) to yield the adduct (11) as a single diastereomer.
-
Step 2: Reduction: The lactam in adduct (11) is reduced using borane in tetrahydrofuran (THF).
-
Step 3: Deprotection: The TBS (tert-butyldimethylsilyl) ether protecting groups are removed to afford a diol (12).
-
Step 4: Oxidation: The diol is oxidized with Ruthenium(III) chloride (RuCl₃) to form the corresponding diacid.
-
Step 5: Final Deprotection: The BOC (tert-butoxycarbonyl) protecting group is removed with trifluoroacetic acid (TFA) to yield the final target compound.
PYK2 Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the kinase activity of PYK2.[4]
-
Objective: To determine the IC₅₀ value of test compounds against PYK2.
-
Procedure:
-
A screening campaign is performed with a diverse library of small molecule compounds.
-
Compounds are tested for their ability to inhibit PYK2 kinase activity, often using a fluorescence-based or radiometric assay that measures the phosphorylation of a substrate peptide.
-
A counter-screen against the closely related focal adhesion kinase (FAK) is performed to assess selectivity.
-
Compounds showing strong biochemical potency against PYK2 and high selectivity over FAK are prioritized.
-
Dose-response curves are generated to calculate the IC₅₀ values.
-
In Vitro Antiviral Assay (SARS-CoV-2)
This cell-based assay evaluates the efficacy of compounds in inhibiting viral replication.[6][9]
-
Cell Line: Vero-ACE2-TMPRSS2 cells, engineered for high susceptibility to SARS-CoV-2, are used.
-
Procedure:
-
Cells are plated in 24-well plates.
-
A stock of SARS-CoV-2 is diluted to achieve a specific number of plaque-forming units (PFUs) per well.
-
Cells are inoculated with the virus and incubated for 1.5 hours at 37°C.
-
Test compounds are serially diluted and added to the wells.
-
After a suitable incubation period, the viral replication is quantified. For the specific indole-3-carboxylic acid derivative, complete inhibition of replication was observed at a concentration of 52.0 μM.[6][7] The IC₅₀ is determined from the dose-response curve.
-
Visualizations: Pathways and Workflows
PYK2 Signaling in Osteogenesis
PYK2 acts as a negative regulator of bone formation. Its inhibition is hypothesized to promote the differentiation and activity of osteoblasts, the cells responsible for building new bone.
Caption: PYK2 inhibition pathway to promote osteogenesis.
General Drug Discovery Workflow
The process of identifying and validating biologically active derivatives follows a structured workflow from initial design to in vivo testing.
Caption: Workflow for derivative synthesis and evaluation.
Structure-Activity Relationship (SAR) Logic for iGluR Antagonists
The SAR for iGluR antagonists demonstrates how small chemical modifications can significantly impact receptor selectivity.
Caption: SAR logic for iGluR antagonist selectivity.
References
- 1. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of small molecule inhibitors of proline-rich tyrosine kinase 2 (Pyk2) with osteogenic activity in osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 6. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Hydroxypyrrolidine Core: A Journey from Nature's Alkaloids to Modern Therapeutics
An In-depth Technical Guide on the Discovery and History of Hydroxypyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxypyrrolidine scaffold is a privileged heterocyclic motif that has been a cornerstone in the landscape of natural products and medicinal chemistry for over a century. From its early discovery in potent alkaloids that have shaped medicine and culture to its integral role in the architecture of modern blockbuster drugs, the journey of hydroxypyridine compounds is a compelling narrative of chemical discovery and therapeutic innovation. This technical guide provides a comprehensive overview of the discovery and history of these vital compounds, detailing their natural origins, the evolution of their synthesis, and their impact on drug development. We will explore the seminal discoveries of naturally occurring hydroxypyrrolidine alkaloids, trace the development of synthetic methodologies, and examine the mechanisms of action of key hydroxypyrrolidine-containing drugs.
Seminal Discoveries of Naturally Occurring Hydroxypyrrolidine Alkaloids
The story of hydroxypyrrolidine compounds begins with the isolation and characterization of several potent alkaloids from natural sources. These discoveries not only unveiled novel chemical structures but also laid the foundation for pharmacology and synthetic chemistry.
Atropine and the Tropane Alkaloids
One of the earliest encounters with the hydroxypyrrolidine moiety was through the study of tropane alkaloids, most notably atropine. The mydriatic (pupil-dilating) effects of extracts from the deadly nightshade plant, Atropa belladonna, have been known since antiquity, with Cleopatra reportedly using them for cosmetic purposes.[1] The pure crystalline form of the active substance, atropine, was first isolated in 1831 by the German pharmacist Heinrich F. G. Mein.[2][3] The substance was first synthesized by German chemist Richard Willstätter in 1901.[2][3] The structure of atropine, featuring a hydroxylated pyrrolidine ring within its bicyclic tropane core, was a significant challenge for early chemists to elucidate.
Cocaine: The Stimulant from the Andes
The coca plant (Erythroxylum coca) has been cultivated in the Andes for centuries for its stimulant properties. The active alkaloid, cocaine, was first isolated in 1855 by the German chemist Friedrich Gaedcke, who named it "erythroxyline".[4][5] This was later refined by Albert Niemann, who published a detailed description in 1860 and coined the name "cocaine".[4][5] The complete synthesis and structural elucidation of cocaine were achieved by Richard Willstätter in 1898, a landmark achievement in natural product synthesis.[4] Willstätter's synthesis, starting from tropinone, was the first biomimetic synthesis of an organic structure recorded in the chemical literature.[4]
Nicotine: The Principal Alkaloid of Tobacco
Nicotine, the primary psychoactive component of the tobacco plant (Nicotiana tabacum), is another prominent naturally occurring pyrrolidine alkaloid. Crude nicotine was known by 1571, and the compound was purified in 1828.[6] Its correct molecular formula was established in 1843, and the first laboratory synthesis was reported by Amé Pictet and P. Rotschy in 1904.[6]
The Evolution of Hydroxypyrrolidine Synthesis
The rich biological activity of hydroxypyrrolidine-containing natural products spurred the development of synthetic methods to access this important scaffold. Early efforts focused on the total synthesis of the natural products themselves, while later work aimed to develop more general and stereoselective methods for the synthesis of hydroxypyrrolidine derivatives.
Early Synthetic Endeavors: The Landmark Syntheses
The first total syntheses of tropane alkaloids and nicotine were monumental achievements that demonstrated the power of organic synthesis.
-
Willstätter's Synthesis of Cocaine (1898): This multi-step synthesis started from the related natural product, tropinone. While groundbreaking, the synthesis was long and low-yielding.[4]
-
Pictet's Synthesis of Nicotine (1904): This synthesis involved the pyrolysis of N-(β-pyridyl-α-aminoethyl)pyrrole.
The Rise of Stereoselective Synthesis
A major challenge in hydroxypyrrolidine synthesis is the control of stereochemistry, as the biological activity of these compounds is often highly dependent on their absolute configuration. The development of stereoselective methods has been a major focus of research in this area.
Early approaches to chiral hydroxypyrrolidines often relied on the use of natural chiral starting materials, or "chiral pools." For example, chiral N-benzyl-3-hydroxypyrrolidine was prepared from natural malic acid through a condensation reaction with benzylamine followed by reduction.[7] Glutamic acid was also utilized as a starting material, being converted to chiral 4-amino-2-hydroxybutyric acid.[7] 4-hydroxy-L-proline, a naturally occurring hydroxylated pyrrolidine, has also been a common starting point for the synthesis of various derivatives.
More recent methods have focused on asymmetric synthesis, employing chiral catalysts or auxiliaries to induce stereoselectivity. These methods have enabled the efficient and scalable production of enantiomerically pure hydroxypyrrolidine building blocks, such as (S)-3-hydroxypyrrolidine, which is a key intermediate in the synthesis of numerous pharmaceuticals.[8]
Hydroxypyrrolidines in Modern Drug Discovery
The hydroxypyrrolidine scaffold is a common feature in a wide range of modern pharmaceuticals, from antiviral and anticancer agents to antibiotics.
Antiviral Agents: Targeting Hepatitis C Virus
Hydroxypyrrolidine derivatives have proven to be highly effective in the treatment of chronic hepatitis C virus (HCV) infection.
-
Asunaprevir (Sunvepra): An inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[9][10] Asunaprevir binds to the active site of the NS3 protease, preventing it from cleaving the viral polyprotein and thus halting the production of new viral particles.[10]
-
Daclatasvir (Daklinza): A first-in-class inhibitor of the HCV NS5A protein.[11][12] NS5A is a multifunctional protein crucial for both viral RNA replication and the assembly of new virions.[6][13] Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its functions.[12]
Anticancer Therapeutics: The PI3K Pathway
-
Alpelisib (Piqray): A potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[14][15] Mutations in the PIK3CA gene, which encodes p110α, are common in many cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway and promoting uncontrolled cell growth and survival.[14] Alpelisib blocks this aberrant signaling, leading to reduced proliferation and increased apoptosis in cancer cells with PIK3CA mutations.[14]
Antibiotics: Inhibiting Bacterial Cell Wall Synthesis
-
Ertapenem (Invanz) and Meropenem (Merrem): These are broad-spectrum carbapenem antibiotics that contain a hydroxypyrrolidine moiety.[16] They act by inhibiting the synthesis of the bacterial cell wall.[16] Specifically, they bind to penicillin-binding proteins (PBPs), enzymes that catalyze the final steps of peptidoglycan synthesis.[16] By blocking this process, they weaken the cell wall, leading to bacterial cell death.[16]
Quantitative Data on Biological Activity
| Compound | Target | Biological Activity | Reference(s) |
| Atropine | Muscarinic Acetylcholine Receptors (M1-M5) | IC50: 2.22 nM (M1), 4.32 nM (M2), 4.16 nM (M3), 2.38 nM (M4), 3.39 nM (M5) | [15] |
| Cocaine | Dopamine Transporter (DAT) | Kd: 7 nM (high-affinity site) | [17] |
| Asunaprevir | HCV NS3/4A Protease (Genotype 1a) | IC50: 0.7 nM | [18] |
| HCV NS3/4A Protease (Genotype 1b) | IC50: 0.3 nM | [18] | |
| HCV Replicon (Genotype 1a) | EC50: 4.0 nM | [19] | |
| HCV Replicon (Genotype 1b) | EC50: 1.0 nM | [19] | |
| Daclatasvir | HCV Replicon (Genotype 1a) | EC50: 50 pM | [11] |
| HCV Replicon (Genotype 1b) | EC50: 9 pM | [11] | |
| HCV Replicon (Genotype 3a) | EC50: 120-870 pM | [20] | |
| Alpelisib | PI3Kα | IC50: 5 nM | [4] |
| PI3Kβ | IC50: 1200 nM | [4] | |
| PI3Kδ | IC50: 290 nM | [4] | |
| PI3Kγ | IC50: 250 nM | [4] | |
| Ertapenem | Pseudomonas aeruginosa | MIC90: 16 mg/L | [21] |
| Acinetobacter species | MIC90: 16 mg/L | [21] |
Experimental Protocols for Key Historical Syntheses
Willstätter's Synthesis of Cocaine (1898) - A Conceptual Outline
Richard Willstätter's first total synthesis of cocaine was a landmark achievement in organic chemistry. While the original publication lacks the detailed experimental procedures common today, the key transformations are well-documented.
-
Starting Material: Tropinone, a related natural product.
-
Key Steps:
-
Reduction of the tropinone ketone to the corresponding alcohol, tropine.
-
Esterification of the tropine hydroxyl group with benzoic acid.
-
Introduction of a carbomethoxy group at the C-2 position of the tropane ring. This was a particularly challenging step and involved a multi-step sequence.
-
Resolution of the racemic mixture to obtain the naturally occurring (-)-cocaine.
-
This synthesis, while not practical for large-scale production, was a testament to the ingenuity of early synthetic chemists and solidified the structure of cocaine.[4]
Pictet's Synthesis of Nicotine (1904) - A Conceptual Outline
Amé Pictet's synthesis of nicotine was another early milestone in alkaloid synthesis.
-
Starting Materials: N-methyl-α-aminopyridine and ethyl succinate.
-
Key Steps:
-
Condensation of the starting materials to form a pyrrolidone derivative.
-
Reduction of the pyrrolidone to a pyrrolidine.
-
Cyclization to form the nicotine skeleton.
-
Resolution of the racemic product.
-
Signaling Pathways and Experimental Workflows
Muscarinic Acetylcholine Receptor Signaling Pathway (Blocked by Atropine)
Caption: Atropine competitively antagonizes muscarinic acetylcholine receptors.
Dopamine Transporter (DAT) Inhibition by Cocaine
Caption: Cocaine blocks the reuptake of dopamine by the dopamine transporter.
PI3K/AKT/mTOR Signaling Pathway (Inhibited by Alpelisib)
Caption: Alpelisib inhibits the PI3Kα isoform, blocking downstream signaling.
HCV Replication and Inhibition by Asunaprevir and Daclatasvir
Caption: Asunaprevir and daclatasvir inhibit key HCV replication proteins.
Bacterial Cell Wall Synthesis and Inhibition by Carbapenems
Caption: Carbapenems inhibit peptidoglycan cross-linking by targeting PBPs.
Conclusion
The hydroxypyrrolidine core has proven to be a remarkably versatile and enduring scaffold in the realm of chemical biology and drug discovery. From its origins in ancient plant remedies to its central role in cutting-edge pharmaceuticals, the journey of hydroxypyrrolidine compounds reflects the broader evolution of our understanding of chemistry and medicine. The continued exploration of new synthetic methodologies and the identification of novel biological targets for hydroxypyrrolidine derivatives promise to extend the legacy of this remarkable chemical entity for years to come. The rich history and diverse applications of these compounds serve as a powerful reminder of the synergy between natural product discovery and synthetic innovation in the ongoing quest for new and improved therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a New Allosteric Binding Site for Cocaine in Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 7. [PDF] The binding sites for cocaine and dopamine in the dopamine transporter overlap | Semantic Scholar [semanticscholar.org]
- 8. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. journals.asm.org [journals.asm.org]
- 20. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Chiral Synthesis Strategies for Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast number of natural products and pharmaceuticals. The stereochemistry of the substituents on the pyrrolidine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic strategies a critical area of research. This technical guide provides an in-depth overview of the core strategies for the chiral synthesis of substituted pyrrolidines, complete with comparative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to construct more complex chiral molecules, thereby avoiding the need for asymmetric induction or resolution steps. Amino acids, in particular L-proline and L-pyroglutamic acid, are common and cost-effective starting points for the synthesis of chiral pyrrolidines.
Synthesis from Pyroglutamic Acid
L-pyroglutamic acid is a versatile chiral building block that allows for the synthesis of a variety of substituted pyrrolidines. The two distinct carbonyl groups can be selectively manipulated to introduce substituents at various positions on the pyrrolidine ring.
Quantitative Data for Synthesis from Pyroglutamic Acid Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | d.r. | Ref. |
| 1 | Pyroglutamic acid-derived hemiaminal | Mesitylene, Lewis Acid | cis-2,5-disubstituted pyrrolidine | - | - | [1] |
| 2 | L-Pyroglutamic acid | 1. SOCl₂, EtOH; 2. NaBH₄, CaCl₂ | (S)-5-(hydroxymethyl)pyrrolidin-2-one | High | - | [2] |
Experimental Protocol: Synthesis of (S)-5-(hydroxymethyl)pyrrolidin-2-one from L-Pyroglutamic Acid
This protocol is adapted from a standard procedure for the reduction of pyroglutamic acid esters.[2]
1. Esterification of L-Pyroglutamic Acid:
-
To a solution of L-pyroglutamic acid (1.0 eq) in ethanol (EtOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude ethyl L-pyroglutamate.
2. Reduction of the Ester:
-
Dissolve the crude ethyl L-pyroglutamate in EtOH and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, followed by the slow addition of a solution of calcium chloride (CaCl₂) (1.0 eq) in EtOH.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction by the addition of 1 M HCl.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one.
Logical Relationship: Chiral Pool Synthesis from L-Glutamic Acid
References
A Technical Guide to the Natural Occurrence of Hydroxypyrrolidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of hydroxypyrrolidine alkaloids, a class of nitrogen-containing secondary metabolites with diverse biological activities. This document details their distribution in nature, biosynthesis, and methods for their extraction and analysis, with a focus on quantitative data and detailed experimental protocols. Furthermore, it delves into the known signaling pathways affected by these alkaloids, offering insights for drug discovery and development.
Natural Occurrence and Distribution
Hydroxypyrrolidine alkaloids are found across various plant families, exhibiting a wide range of structural diversity. Their presence has been notably documented in the Solanaceae, Erythroxylaceae, and various other plant species.
Table 1: Quantitative Occurrence of Selected Hydroxypyrrolidine Alkaloids in Natural Sources
| Alkaloid | Plant Source | Plant Part | Concentration (dry weight) | Reference(s) |
| Cuscohygrine | Erythroxylum coca var. coca | Leaves | Varies, can be a minor component | [1] |
| Hygrine | Erythroxylum coca var. coca | Leaves | Varies, can be a minor component | [1] |
| 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) | Lonchocarpus sericeus | - | Not specified in available results | [2] |
| Cocaine (related tropane alkaloid) | Erythroxylum coca var. coca | Leaves | 0.63% | [1] |
| Cocaine (related tropane alkaloid) | Erythroxylum coca var. ipadu | Leaves | 0.11% - 0.41% | [1] |
| Cocaine (related tropane alkaloid) | Erythroxylum novogranatense | Leaves | 0.77% (Colombian) - 0.72% (Trujillo) | [1] |
Biosynthesis of Hydroxypyrrolidine Alkaloids
The biosynthesis of the pyrrolidine ring, the core structure of these alkaloids, typically originates from the amino acid L-ornithine. The pathway involves a series of enzymatic reactions, including decarboxylation and methylation, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate.
Experimental Protocols
General Extraction of Hydroxypyrrolidine Alkaloids
The following protocol outlines a general procedure for the extraction of alkaloids from plant material. Optimization of solvents and conditions may be necessary for specific alkaloids and plant matrices.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ammonia solution (25%)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Moisten the powdered plant material (100 g) with a mixture of methanol, water, and ammonia (e.g., 70:25:5 v/v/v) and allow to stand for 4 hours in a closed container.
-
Percolation: Transfer the moistened plant material to a percolator and extract with methanol until the percolate is colorless.
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Acid-Base Partitioning: a. Dissolve the concentrated extract in 1 M hydrochloric acid. b. Filter the acidic solution to remove non-alkaloidal material. c. Make the acidic solution alkaline (pH 9-10) by the addition of ammonia solution. d. Extract the alkaline solution three times with chloroform in a separatory funnel.
-
Drying and Evaporation: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.
Isolation by Column Chromatography
Further purification of the crude alkaloid extract can be achieved using column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents for elution (e.g., hexane, chloroform, ethyl acetate, methanol in increasing polarity)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the glass column. Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding more polar solvents (gradient elution).
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the desired pure compound (as determined by TLC) and evaporate the solvent to obtain the isolated hydroxypyrrolidine alkaloid.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method can be used for the quantitative analysis of hydroxypyrrolidine alkaloids.[3][4][5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example for Nicotine-related alkaloids): [5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 260 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard of the hydroxypyrrolidine alkaloid in methanol. Prepare a series of working standard solutions by serial dilution.
-
Sample Preparation: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the sample solution and determine the peak area of the analyte.
-
Quantification: Calculate the concentration of the hydroxypyrrolidine alkaloid in the sample using the regression equation from the calibration curve.
Signaling Pathways and Mechanisms of Action
Certain hydroxypyrrolidine alkaloids have been shown to interact with specific biological targets, leading to the modulation of cellular signaling pathways. A notable example is 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), which acts as an inhibitor of glucosidase I, an enzyme crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum.
Inhibition of Glucosidase I by DMDP
Glucosidase I is the first enzyme in the N-linked glycoprotein processing pathway, responsible for trimming the terminal glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor. Inhibition of this enzyme by DMDP leads to the accumulation of monoglucosylated glycoproteins, which can affect protein folding, quality control, and subsequent cellular processes.
The consequences of glucosidase I inhibition can be far-reaching, impacting viral replication, cell-cell recognition, and immune responses, making hydroxypyrrolidine alkaloids like DMDP interesting candidates for further investigation in drug development. The study of other hydroxypyrrolidine alkaloids and their effects on neuronal signaling pathways is an active area of research.
Conclusion
Hydroxypyrrolidine alkaloids represent a structurally diverse class of natural products with significant biological potential. This guide has provided an overview of their natural occurrence, biosynthesis, and methodologies for their study. The detailed experimental protocols and visualization of a key signaling pathway are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research is warranted to fully elucidate the quantitative distribution and therapeutic potential of this promising class of alkaloids.
References
- 1. Erythroxylum in Focus: An Interdisciplinary Review of an Overlooked Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic and Biological Insights into 3-Hydroxypyrrolidine-2-carboxylic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyrrolidine-2-carboxylic acid, a substituted proline analog, exists as four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). These isomers, often referred to in cis and trans configurations, are of significant interest in medicinal chemistry and drug development. They serve as valuable chiral building blocks for the synthesis of complex biologically active molecules. Derivatives of these isomers have shown potential as GABA and dopamine agonists, suggesting their relevance in neuroscience research. Furthermore, as metabolites of proline, they play a role in fundamental metabolic pathways. This technical guide provides a consolidated overview of the available spectroscopic data, experimental protocols, and biological context for the isomers of 3-hydroxypyrrolidine-2-carboxylic acid.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for the free acid forms of the individual isomers are not available in the aggregated search results. Generic chemical shift ranges for carboxylic acids are provided for context.[1][2]
Table 1: ¹H NMR Data
| Isomer | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - | - | - |
| trans-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - | - | - |
| General Carboxylic Acid | Varies | -COOH | ~10-13 | broad singlet | - |
| α-protons | ~2.0-2.5 | - | - |
Table 2: ¹³C NMR Data
| Isomer | Solvent | Carbon | Chemical Shift (ppm) |
| cis-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - |
| trans-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - |
| General Carboxylic Acid | Varies | -COOH | ~170-185 |
| α-carbon | ~30-40 |
Infrared (IR) Spectroscopy
Specific IR absorption frequencies for the isomers of 3-hydroxypyrrolidine-2-carboxylic acid are not detailed in the available resources. The characteristic absorption bands for carboxylic acids are provided as a general reference.[3][4][5]
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Sample Phase | Functional Group | Absorption Range (cm⁻¹) |
| cis-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - |
| trans-3-hydroxypyrrolidine-2-carboxylic acid | Data Not Available | - | - |
| General Carboxylic Acid | Varies | O-H stretch | 3300-2500 (broad) |
| C-H stretch | 3000-2850 | ||
| C=O stretch | 1760-1690 (strong) | ||
| C-O stretch | 1320-1210 | ||
| O-H bend | 1440-1395 and 950-910 |
Mass Spectrometry (MS)
Mass spectrometry data is available for the general structure of 3-hydroxypyrrolidine-2-carboxylic acid and for the N-Boc protected (2S,3S)-isomer.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) | Source |
| 3-Hydroxypyrrolidine-2-carboxylic acid | GC-MS (EI) | 158, 159, 142, 129, 144 | PubChem CID: 559314[6] |
| N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | ES+ | 230.3 (M+1) | ChemicalBook[7] |
Experimental Protocols
Synthesis of N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid[7]
This synthesis involves the hydrolysis of the corresponding methyl ester.
Materials:
-
(2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester
-
Tetrahydrofuran (THF)
-
0.2N aqueous lithium hydroxide (LiOH)
-
Diethyl ether
-
5% aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester in THF.
-
Add 0.2N aqueous LiOH to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Dilute the mixture with diethyl ether and extract with 0.2N aqueous LiOH.
-
Combine the aqueous layers and acidify to pH 2 with 5% aqueous HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Biological Context and Signaling Pathways
The isomers of 3-hydroxypyrrolidine-2-carboxylic acid are involved in proline metabolism. Specifically, L-1-Pyrroline-3-hydroxy-5-carboxylate is a known intermediate in the "Arginine and proline metabolism" pathway.[8]
The following diagram illustrates a simplified representation of the metabolic context of these isomers.
Caption: Simplified metabolic pathway of proline and hydroxyproline.
Experimental and Logical Workflows
The synthesis and subsequent analysis of these isomers follow a logical workflow. The diagram below outlines the general steps from synthesis to spectroscopic characterization.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The isomers of 3-hydroxypyrrolidine-2-carboxylic acid represent a class of compounds with significant potential in chemical synthesis and drug discovery. While their biological importance is recognized, a comprehensive and publicly available dataset of their spectroscopic properties remains elusive. This guide has compiled the currently accessible information to provide a foundation for researchers in the field. Further investigation is required to populate the existing data gaps, particularly in obtaining detailed NMR and IR spectra for each isomer. Such data would be invaluable for the unambiguous identification and characterization of these molecules in various research and development applications.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 6. 3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]
- 8. KEGG COMPOUND: C04281 [genome.jp]
A Technical Guide to the Synthesis of Novel (2S,3R)-3-Hydroxypyrrolidine-2-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of novel (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid analogs, a class of compounds with significant potential in drug discovery. The inherent chirality and versatile functional groups of this scaffold make it a valuable building block for targeting a range of biological systems, most notably as antagonists for ionotropic glutamate receptors (iGluRs). This guide details key stereoselective synthetic strategies, provides explicit experimental protocols, and presents quantitative data to facilitate the design and execution of synthetic routes toward new chemical entities.
Core Synthetic Strategies
The stereoselective synthesis of this compound analogs presents a significant chemical challenge. The two contiguous stereocenters, one of which is a quaternary carbon in some derivatives, demand precise control over the reaction pathways. Several key strategies have emerged to address this challenge, including C(sp³)–H activation, [3+2] cycloaddition reactions, and chiral pool synthesis.
C(sp³)–H Activation Strategy
A highly efficient and enantioselective method for the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs utilizes a palladium-catalyzed C(sp³)–H activation strategy.[1] This approach allows for the direct arylation of the C-3 position of the pyrrolidine ring with excellent stereocontrol.
A general workflow for this synthetic approach is outlined below:
This strategy has been successfully applied to the synthesis of a variety of analogs with substitutions on the aryl ring, providing a powerful tool for structure-activity relationship (SAR) studies.
[3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles is a cornerstone of pyrrolidine synthesis.[2][3] This method allows for the rapid construction of the five-membered ring with the potential to set multiple stereocenters in a single step. The stereochemical outcome of the reaction can often be controlled by the choice of chiral catalysts or auxiliaries.
A generalized scheme for this approach is as follows:
The diastereoselectivity of these reactions is a crucial aspect, and various strategies, including the use of metal catalysts and chiral ligands, have been employed to achieve high levels of stereocontrol.[4]
Chiral Pool Synthesis
Utilizing readily available chiral starting materials, or the "chiral pool," is a classic and effective strategy for the synthesis of enantiomerically pure compounds. For the synthesis of this compound analogs, starting materials such as L-tartaric acid or other hydroxy acids can be employed.[5] This approach leverages the existing stereocenters of the starting material to control the stereochemistry of the final product.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound analogs.
Protocol 1: Synthesis of (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid via C(sp³)–H Activation[1]
Step 1: Synthesis of N-Boc-L-proline-8-aminoquinoline amide To a solution of N-Boc-L-proline (1.0 equiv) in dichloromethane (DCM, 0.2 M), 8-aminoquinoline (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv), and 1-hydroxybenzotriazole (HOBt, 1.2 equiv) are added. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired amide.
Step 2: Palladium-Catalyzed C(sp³)–H Arylation To a mixture of the N-Boc-L-proline-8-aminoquinoline amide (1.0 equiv), the corresponding aryl iodide (e.g., methyl 3-iodobenzoate, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol %), and silver carbonate (Ag₂CO₃, 2.0 equiv) is added toluene (0.1 M). The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the arylated product.
Step 3: Hydrolysis and Deprotection The arylated product (1.0 equiv) is dissolved in a mixture of ethanol and 2 M aqueous sodium hydroxide (1:1, 0.1 M) and stirred at 60 °C for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2 with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting residue is then dissolved in DCM (0.2 M), and trifluoroacetic acid (TFA, 10 equiv) is added. The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to give the final (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid.
Quantitative Data
The following tables summarize key quantitative data from representative synthetic procedures.
Table 1: C(sp³)–H Arylation of N-Boc-L-proline-8-aminoquinoline amide [1]
| Aryl Iodide | Yield (%) |
| Methyl 3-iodobenzoate | 75 |
| Methyl 4-iodobenzoate | 72 |
| 3-Iodoanisole | 81 |
| 1-Iodo-3,5-dimethylbenzene | 68 |
Table 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides [4]
| Dipolarophile | Catalyst | Diastereomeric Ratio (dr) | Yield (%) |
| N-Phenylmaleimide | Ag₂CO₃ | >95:5 | 85 |
| Dimethyl fumarate | AgOAc | 90:10 | 78 |
| Methyl acrylate | Cu(OTf)₂ | 85:15 | 72 |
Biological Activity and Signaling Pathways
Analogs of this compound have been identified as potent and selective antagonists of ionotropic glutamate receptors (iGluRs), particularly the N-methyl-D-aspartate (NMDA) receptor subtype.[1][6] NMDA receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission and synaptic plasticity.[7]
Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making them an important therapeutic target. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve the magnesium block, leads to the influx of Ca²⁺ ions.[7] This calcium influx triggers a cascade of downstream signaling events.
The activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway are key downstream effects of NMDA receptor activation.[8][9] These pathways are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By acting as antagonists, the this compound analogs can modulate these signaling cascades, offering a potential therapeutic avenue for conditions characterized by excessive NMDA receptor activity.
References
- 1. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Carbon D–A strategy for [3 + 2] cycloadditions/annulations with imines: synthesis of functionalized pyrrolidines and related alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a stereoisomer of the more commonly utilized 4-hydroxyproline, is a chiral organocatalyst that leverages the principles of enamine and iminium ion catalysis. Its rigid pyrrolidine backbone, coupled with the stereodefined secondary amine and carboxylic acid functionalities, allows for the effective creation of a chiral environment around the reactants. The hydroxyl group at the 3-position can influence the catalyst's solubility and the transition state geometry through hydrogen bonding, thereby modulating its activity and stereoselectivity in asymmetric transformations. These notes provide an overview of its application in key carbon-carbon bond-forming reactions and detailed protocols for their execution.
Principle of Catalysis: Enamine and Iminium Ion Intermediates
The catalytic cycle of this compound is analogous to that of L-proline. The secondary amine of the catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction, a nitroalkene in a Michael addition, or an imine in a Mannich reaction). The carboxylic acid moiety of the catalyst plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding, which is key to inducing high stereoselectivity. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.
Applications in Asymmetric Organocatalysis
This compound has been demonstrated as a catalyst in several fundamental asymmetric reactions, including aldol additions, Michael additions, and Mannich reactions. The following sections provide quantitative data and detailed protocols for these key applications.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. The use of this compound as a catalyst allows for the direct, enantioselective synthesis of β-hydroxy ketones.
Quantitative Data Summary:
| Catalyst | Aldehyde Donor | Ketone Acceptor | Time (h) | Conversion (%) | ee (%) | Product Isomer |
| This compound | 4-Nitrobenzaldehyde | Acetone | 18 | 91 | 74 | (R) |
| L-Proline (for comparison) | 4-Nitrobenzaldehyde | Acetone | 24 | 100 | 65 | (R) |
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
This compound (20 mol%)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Acetone (serves as reactant and solvent)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in a mixture of acetone (4.0 mL) and DMSO (1.0 mL), add this compound (0.2 mmol, 26.2 mg).
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle: Aldol Reaction
Caption: Enamine catalytic cycle for the aldol reaction.
Asymmetric Michael Addition
The Michael addition is a versatile method for forming C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound can catalyze the enantioselective addition of ketones to nitroalkenes.
Quantitative Data Summary:
| Catalyst | Ketone Donor | Nitroalkene Acceptor | Time (h) | Conversion (%) | ee (%) |
| This compound | Cyclohexanone | β-Nitrostyrene | 48 | 98 | 20 |
| L-Proline (for comparison) | Cyclohexanone | β-Nitrostyrene | 48 | 100 | 25 |
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
This compound (20 mol%)
-
Cyclohexanone (2.0 equiv)
-
β-Nitrostyrene (1.0 equiv)
-
Chloroform (CHCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) in chloroform (5 mL), add cyclohexanone (2.0 mmol).
-
Add this compound (0.2 mmol, 26.2 mg) to the mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether gradient) to yield the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC.
Reaction Workflow: Michael Addition
Caption: Workflow for the asymmetric Michael addition.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. This compound can catalyze this reaction to produce chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.
Quantitative Data Summary:
| Catalyst | Aldehyde | Amine | Ketone | Time (days) | Conversion (%) | ee (%) |
| This compound | 4-Nitrobenzaldehyde | Aniline | Acetone | 2 | 87 | 20 |
| L-Proline (for comparison) | 4-Nitrobenzaldehyde | Aniline | Acetone | 2 | 88 | 54 |
Experimental Protocol: Asymmetric Mannich Reaction
Materials:
-
This compound (20 mol%)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Aniline (1.2 equiv)
-
Acetone (serves as reactant and solvent)
-
Dimethylformamide (DMF)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) and aniline (1.2 mmol) in a mixture of acetone (4.0 mL) and DMF (1.0 mL).
-
Add this compound (0.2 mmol, 26.2 mg) to the solution.
-
Seal the vial and stir the mixture at room temperature for 2 days.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the β-amino ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship: Mannich Reaction Pathway
Caption: Key steps in the Mannich reaction pathway.
Conclusion
This compound serves as a competent organocatalyst for fundamental asymmetric C-C bond-forming reactions. While in some model reactions its stereoselectivity may be lower than that of unsubstituted L-proline, the presence of the hydroxyl group offers a handle for further modification and tuning of the catalyst's properties. The provided protocols offer a starting point for researchers to explore the utility of this and related hydroxyproline-based catalysts in the synthesis of complex chiral molecules. Further optimization of reaction conditions, such as solvent, temperature, and additives, may lead to improved performance.
Application Notes and Protocols: (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a valuable chiral building block in organic synthesis, prized for its rigid scaffold and multiple stereocenters. This non-proteinogenic amino acid analog serves as a versatile starting material for the stereoselective synthesis of a wide array of biologically active molecules. Its applications span the development of antiviral agents, antibacterial compounds, and modulators of central nervous system targets. This document provides detailed application notes and experimental protocols for the utilization of this key chiral intermediate.
Application in Peptide Synthesis and Peptidomimetics
The unique constrained geometry of the 3-hydroxypyrrolidine scaffold makes it an attractive substitute for proline in peptides. Its incorporation can induce specific secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles. The hydroxyl group offers a convenient handle for further functionalization, allowing for the synthesis of diverse peptidomimetics.
Protocol 1: N-Boc Protection of this compound
The protection of the secondary amine is a crucial first step for its use in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group.
Experimental Procedure:
-
Suspend this compound (1.0 eq) in a mixture of dioxane and water (2:1).
-
Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid.
Quantitative Data for N-Boc Protection:
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-16 hours |
| Purity | >98% (by NMR) |
Caption: Workflow for N-Boc Protection.
Protocol 2: Dipeptide Synthesis using N-Boc-(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
This protocol outlines a standard solution-phase peptide coupling to form a dipeptide.
Experimental Procedure:
-
Dissolve N-Boc-(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and a C-terminally protected amino acid methyl ester (e.g., H-Gly-OMe·HCl, 1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) and stir the mixture for 10 minutes at room temperature.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Dipeptide Synthesis:
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 12-24 hours |
| Diastereomeric Ratio | >98:2 |
Caption: Workflow for Dipeptide Synthesis.
Application in the Synthesis of Antiviral Agents
This compound and its derivatives are key components in the synthesis of several antiviral drugs, particularly inhibitors of the Hepatitis C virus (HCV) NS3/4A serine protease. The pyrrolidine ring often serves as a rigid scaffold to correctly position pharmacophoric elements for optimal binding to the enzyme's active site.
Example Application: Precursor to HCV Protease Inhibitors
The core of many HCV protease inhibitors, such as Telaprevir and Boceprevir, contains a proline-like fragment. The stereochemistry of the hydroxypyrrolidine precursor is crucial for the biological activity of the final drug molecule. The synthesis of these complex molecules often involves multiple steps, including peptide couplings and modifications of the hydroxyl group.
Application in the Synthesis of Antibacterial Agents
The pyrrolidine scaffold is present in numerous natural and synthetic compounds with antibacterial properties. Derivatives of 3-hydroxypyrrolidine-2-carboxylic acid have been explored for the development of novel antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.
Example Application: Synthesis of Pyrrolidine-based Antibacterials
The synthesis of these agents often involves the modification of the carboxylic acid and hydroxyl groups to introduce various pharmacophores. For instance, the carboxylic acid can be converted to amides or esters, and the hydroxyl group can be functionalized to ethers or other moieties to modulate the compound's antibacterial spectrum and potency. Research has shown that certain derivatives exhibit promising activity against strains like Staphylococcus aureus and Escherichia coli.
Application in Neuroscience Drug Discovery
Derivatives of 3-hydroxypyrrolidine-2-carboxylic acid have been synthesized and evaluated as modulators of neurotransmitter systems. The rigid pyrrolidine ring can mimic the conformation of endogenous ligands, leading to potent and selective activity at specific receptors.
Example Application: Synthesis of GABA and Dopamine Agonists
Synthetic derivatives of this chiral building block have demonstrated agonist activity at GABA and dopamine receptors.[1] This suggests their potential in developing treatments for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and anxiety. The synthesis of these agonists typically involves N-alkylation of the pyrrolidine ring and modification of the carboxylic acid and hydroxyl groups to achieve the desired receptor binding profile.
Signaling Pathways
Dopamine Receptor Signaling: Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while activation of D2-like receptors generally inhibits adenylyl cyclase. Synthetic agonists derived from this compound can target these receptors, modulating downstream signaling cascades involved in motor control, motivation, and cognition.
Caption: Dopamine Receptor Signaling Pathway.
GABA Receptor Signaling: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. It acts on two main types of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions, while GABA-B receptors are GPCRs that modulate adenylyl cyclase and ion channels. Agonists targeting these receptors can produce sedative, anxiolytic, and anticonvulsant effects.
Caption: GABA Receptor Signaling Pathway.
Key Synthetic Transformations
Beyond N-protection and peptide coupling, other key reactions enable the diversification of the this compound scaffold.
Protocol 3: Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to a ketone, providing a key intermediate for further modifications, such as reductive amination.
Experimental Procedure:
-
Dissolve the N-protected 3-hydroxypyrrolidine derivative (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Add saturated sodium bicarbonate solution and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Oxidation:
| Parameter | Value |
| Typical Yield | 80-95% |
| Reaction Time | 1-3 hours |
Protocol 4: Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction allows for the inversion of the stereocenter at the hydroxyl-bearing carbon, providing access to the (3S) diastereomer.
Experimental Procedure:
-
Dissolve the N-Boc-(2S,3R)-3-hydroxypyrrolidine derivative (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Add a nucleophile such as benzoic acid (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the inverted ester.
-
Hydrolyze the ester with a base (e.g., LiOH) to obtain the inverted alcohol.
Quantitative Data for Mitsunobu Reaction:
| Parameter | Value |
| Typical Yield (ester) | 60-85% |
| Reaction Time | 8-16 hours |
| Stereochemical Inversion | >99% |
References
Applications of Hydroxypyrrolidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The hydroxypyrrolidine scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. Its inherent chirality, hydrogen bonding capabilities, and conformational flexibility allow for precise interactions with various biological targets. This document provides detailed application notes and experimental protocols for key classes of drugs derived from hydroxypyrrolidines, focusing on their roles as antihypertensive, antiviral, and anticancer agents.
Antihypertensive Agents: Calcium Channel Blockers
Hydroxypyrrolidine derivatives are integral to the synthesis of several dihydropyridine calcium channel blockers used in the management of hypertension. These agents selectively inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1]
Application Note: Barnidipine
Barnidipine is a potent, long-acting L-type calcium channel blocker that utilizes a (3'S,4S)-1-benzyl-3-hydroxypyrrolidine core. This chiral pyrrolidine moiety is crucial for its high affinity and selectivity for the inactivated state of the L-type calcium channel.[2][3] The slow onset and long duration of action of barnidipine are attributed to its high lipophilicity, allowing for once-daily dosing and minimizing reflex tachycardia.[4][5]
Quantitative Data: Pharmacological Profile of Barnidipine
| Parameter | Value | Target/System | Reference |
| Ki ([3H]nitrendipine binding) | 0.21 nmol/L | Rat brain cortex membranes | [5] |
| EC50 (ICa(L) reduction) | 80 nM (at -80 mV holding potential) | Rat ventricular cardiomyocytes | [3] |
| EC50 (ICa(L) reduction) | 18 nM (at -40 mV holding potential) | Rat ventricular cardiomyocytes | [3] |
Signaling Pathway: Mechanism of Action of Barnidipine
Barnidipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of Ca2+ ions, which are necessary for muscle contraction. The resulting vasodilation leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.
Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride (Barnidipine Intermediate)
This protocol describes a method for synthesizing the key chiral intermediate for barnidipine, (S)-3-hydroxypyrrolidine hydrochloride, starting from (R)-1-N-Boc-3-hydroxypyrrolidine via a Mitsunobu reaction for stereochemical inversion.[2][6]
Materials:
-
(R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine
-
Benzoic acid
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dry tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
Step 1: Mitsunobu Reaction for Configuration Inversion
-
Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran under a nitrogen atmosphere.
-
Cool the stirred solution to -10°C.
-
Slowly add diisopropyl azodicarboxylate (1.3 equivalents) dropwise, ensuring the internal temperature does not exceed -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-14 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 100 mL for 50g starting material).
-
Combine the organic phases, wash with water (2 x 50 mL) and saturated brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. This product is used in the next step without further purification.
Step 2: Hydrolysis of the Ester
-
Subject the crude ester from Step 1 to hydrolysis using sodium hydroxide. The specific conditions (concentration, temperature, and time) should be optimized but typically involve stirring with aqueous NaOH at room temperature.
-
After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product, (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
Step 3: Deprotection
-
Treat the product from Step 2 with hydrochloric acid to remove the Boc protecting group.
-
After deprotection is complete, isolate the (S)-3-hydroxypyrrolidine hydrochloride salt.
Antiviral Agents
Hydroxypyrrolidine derivatives have emerged as crucial scaffolds in the development of antiviral drugs, targeting various viral enzymes essential for replication.
Application Note: Asunaprevir (HCV NS3/4A Protease Inhibitor)
Asunaprevir is a potent, competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral polyprotein processing.[7][8] The structure of asunaprevir incorporates a 4-hydroxyproline derivative. By binding to the active site of the NS3 protease, asunaprevir prevents the cleavage of the viral polyprotein, thereby halting viral replication.[6] Furthermore, inhibition of the NS3/4A protease can help restore the host's innate immune response.[6]
Quantitative Data: In Vitro Activity of Asunaprevir
| Parameter | Value | Target/System | Reference |
| Ki | 0.4 nM | HCV Genotype 1a NS3/4A Protease | [7] |
| Ki | 0.2 nM | HCV Genotype 1b NS3/4A Protease | [7] |
| IC50 | 1 nM | GT-1a NS3/4A enzyme | [8] |
| EC50 | 4 nM | Genotype 1a Replicon Cells | [9] |
| EC50 | 1 nM | Genotype 1b Replicon Cells | [9] |
Signaling Pathway: Asunaprevir Mechanism of Action
Asunaprevir inhibits the HCV NS3/4A protease, which is essential for cleaving the HCV polyprotein into mature, functional viral proteins. This inhibition blocks the viral replication cycle.
Application Note: Neuraminidase Inhibitors
Hydroxypyrrolidine derivatives have been designed as inhibitors of influenza neuraminidase, an enzyme that facilitates the release of newly formed virus particles from infected cells. By blocking neuraminidase, these compounds prevent the spread of the virus.
Quantitative Data: Neuraminidase Inhibitory Activity
| Compound | IC50 (µM) | Virus Strain | Reference |
| 6e | 1.56 | Influenza A (H3N2) | [10] |
| 9c | 2.40 | Influenza A (H3N2) | [10] |
| 9f | 1.56 | Influenza A (H3N2) | [10] |
| 10e | 1.56 | Influenza A (H3N2) | [10] |
| Oseltamivir | 1.06 | Influenza A (H3N2) | [10] |
Experimental Protocol: Influenza Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is based on the cleavage of the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase to produce a fluorescent product.[11]
Materials:
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M NaOH in 80% ethanol)
-
Hydroxypyrrolidine derivative inhibitors
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the hydroxypyrrolidine derivative inhibitors in the assay buffer.
-
Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear signal over the assay time.
-
In a 96-well black microplate, add 50 µL of the diluted virus to each well (except for the blank).
-
Add 50 µL of the serially diluted inhibitors to the respective wells. Include a positive control (virus only) and a negative control (buffer only).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare the MUNANA substrate solution in the assay buffer.
-
Add 50 µL of the MUNANA solution to each well to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Read the fluorescence on a fluorometer with excitation at ~365 nm and emission at ~450 nm.
-
Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of inhibition versus the inhibitor concentration.
Anticancer Agents
The pyrrolidin-2-one scaffold, a derivative of hydroxypyrrolidine, is found in a variety of compounds with promising anticancer activity. These derivatives often exhibit cytotoxicity against various cancer cell lines.
Application Note: Pyrrolidin-2-one-Hydrazone Derivatives
A series of pyrrolidin-2-one-hydrazone derivatives bearing a diphenylamine moiety have been synthesized and evaluated for their anticancer activity. Several of these compounds have shown significant cytotoxicity against various cancer cell lines, with some exhibiting selectivity towards cancer cells over normal fibroblasts.[12][13]
Quantitative Data: Anticancer Activity of Pyrrolidin-2-one-Hydrazone Derivatives
| Compound | EC50 (µM) vs. PPC-1 (Prostate Cancer) | EC50 (µM) vs. IGR39 (Melanoma) | Reference |
| 3 | 2.5 ± 0.2 | 4.1 ± 0.3 | [14] |
| 4 | 3.0 ± 0.2 | 5.2 ± 0.4 | [14] |
| 5 | 10.5 ± 0.8 | 15.3 ± 1.1 | [14] |
| 6 | 20.2 ± 1.5 | > 50 | [14] |
| 13 | 15.1 ± 1.1 | 18.9 ± 1.4 | [14] |
| 14 | 12.3 ± 0.9 | 16.5 ± 1.2 | [14] |
Experimental Workflow: Synthesis and Evaluation of Anticancer Pyrrolidin-2-one Derivatives
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
Cancer cell lines (e.g., PPC-1, IGR39)
-
Complete cell culture medium
-
Pyrrolidin-2-one-hydrazone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the cells for 72 hours at 37°C.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[16][17]
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.
References
- 1. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]
- 2. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 7. journals.asm.org [journals.asm.org]
- 8. The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]
- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. atcc.org [atcc.org]
- 17. MTT (Assay protocol [protocols.io]
- 18. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Hydroxyproline Derivatives in Asymmetric Catalysis
A focus on (2S,4R)-4-hydroxyproline as a powerful organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches for the catalytic applications of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid did not yield specific examples of its use as a ligand or organocatalyst in asymmetric synthesis. The available research primarily focuses on its role as a chiral building block in the synthesis of complex molecules. However, the closely related stereoisomer, (2S,4R)-4-hydroxyproline , is a well-established and highly effective organocatalyst in a variety of asymmetric transformations. This document provides detailed application notes and protocols for (2S,4R)-4-hydroxyproline, a readily available and inexpensive derivative of the amino acid proline.
Introduction
(2S,4R)-4-hydroxyproline, a natural amino acid, has emerged as a versatile and powerful organocatalyst for a range of asymmetric reactions, including aldol, Mannich, and Michael additions. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid functional group allow it to mimic the action of natural aldolase enzymes. The hydroxyl group at the C4 position can be further functionalized to fine-tune the catalyst's solubility, stability, and catalytic activity, making it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
The catalytic cycle of (2S,4R)-4-hydroxyproline, similar to proline, generally proceeds through the formation of a nucleophilic enamine intermediate with a donor carbonyl compound. The carboxylic acid moiety then acts as a Brønsted acid to activate the electrophilic acceptor and directs its approach to the enamine through a hydrogen-bonded transition state, thereby controlling the stereochemical outcome of the reaction.
Applications in Asymmetric Catalysis
(2S,4R)-4-hydroxyproline and its derivatives have been successfully employed in a variety of carbon-carbon bond-forming reactions, consistently delivering high yields and excellent stereoselectivities.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. (2S,4R)-4-hydroxyproline catalyzes the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones, which are valuable synthetic intermediates.
Table 1: (2S,4R)-4-hydroxyproline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | 2-((R)-hydroxy(4-nitrophenyl)methyl)-(S)-cyclohexanone | 95 | >95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 2-((R)-(4-chlorophenyl)(hydroxy)methyl)-(S)-cyclohexanone | 92 | >95:5 | 97 |
| 3 | Benzaldehyde | 2-((R)-hydroxy(phenyl)methyl)-(S)-cyclohexanone | 85 | 90:10 | 96 |
| 4 | Isovaleraldehyde | 2-((R)-hydroxy-3-methylbutyl)-(S)-cyclohexanone | 78 | 85:15 | 95 |
Data compiled from representative literature. Conditions typically involve the ketone as the solvent, with a catalyst loading of 10-30 mol%.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction provides an efficient route to chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and other nitrogen-containing molecules. (2S,4R)-4-hydroxyproline has been shown to be an effective catalyst for the three-component Mannich reaction of an aldehyde, an amine, and a ketone.
Table 2: Three-Component Asymmetric Mannich Reaction Catalyzed by (2S,4R)-4-hydroxyproline
| Entry | Aldehyde | Amine | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 88 | 95:5 | 99 |
| 2 | Benzaldehyde | p-Anisidine | Acetone | 85 | 92:8 | 98 |
| 3 | 4-Nitrobenzaldehyde | p-Anisidine | Cyclohexanone | 90 | >99:1 | 99 |
| 4 | Benzaldehyde | p-Anisidine | Cyclohexanone | 82 | 97:3 | 99 |
Data compiled from representative literature. Reactions are typically run in solvents like DMF or DMSO at room temperature.
Experimental Protocols
General Protocol for the Asymmetric Aldol Reaction
This protocol describes a typical procedure for the (2S,4R)-4-hydroxyproline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
(2S,4R)-4-hydroxyproline (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, also serves as solvent)
-
Anhydrous solvent (e.g., DMSO, if required)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry reaction vial, add the aldehyde (1.0 mmol) and (2S,4R)-4-hydroxyproline (0.2 mmol, 20 mol%).
-
Add the ketone (10 mmol, 10 equivalents). If the ketone is a solid or if a different solvent is desired, add the ketone (1.2 mmol) and the chosen anhydrous solvent (e.g., DMSO, 2 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-72 hours), directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the aldol product.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the generally accepted catalytic cycle for proline-catalyzed reactions and a typical experimental workflow.
Application Notes and Protocols: The Role of (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its derivatives as key building blocks in the synthesis of potent antiviral drugs, with a focus on the Hepatitis C Virus (HCV) protease inhibitors Boceprevir and Telaprevir.
Introduction
This compound is a valuable chiral scaffold in medicinal chemistry. Its rigid, bicyclic-like structure and stereochemically defined hydroxyl and carboxylic acid functionalities make it an ideal starting material for the synthesis of complex molecules with specific spatial orientations required for potent biological activity. This is particularly evident in its application in the development of inhibitors targeting viral proteases, where precise molecular recognition is paramount for efficacy.
Mechanism of Action: Inhibition of HCV NS3/4A Protease
Boceprevir and Telaprevir are direct-acting antiviral agents that target the Hepatitis C Virus NS3/4A serine protease. This enzyme is crucial for the viral life cycle, as it is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins essential for viral replication.[1][2]
The inhibitors, derived from scaffolds like this compound, are designed to mimic the natural substrates of the NS3/4A protease. They bind to the active site of the enzyme, with the α-ketoamide warhead of Boceprevir and Telaprevir forming a reversible covalent bond with the catalytic serine residue (Ser139) in the enzyme's active site.[1][3] This interaction blocks the substrate from accessing the active site, thereby inhibiting the proteolytic activity of the enzyme and halting the viral replication cascade.[1] The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the protease active site.[4][5]
Synthetic Applications and Protocols
The synthesis of Boceprevir and Telaprevir involves the preparation of key intermediates, where pyrrolidine-based scaffolds play a central role. The following sections outline composite protocols for the synthesis of crucial fragments, derived from published literature and patents.
Synthesis of a Key Boceprevir Intermediate: (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
This protocol describes a plausible synthetic route to a key bicyclic proline intermediate of Boceprevir.
Protocol 1: Synthesis of (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Step 1: N-Protection of this compound
-
Materials: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq).
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
-
Step 2: Amide Coupling
-
Materials: N-Boc-(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid, HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve N-Boc-(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid amine partner (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 3: Oxidation of the Hydroxyl Group
-
Materials: The product from Step 2, Dess-Martin Periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ketone.
-
Step 4: Deprotection and Final Assembly
The subsequent steps involve deprotection of the N-Boc group and coupling with the remaining fragments of Boceprevir, following standard peptide coupling procedures.
Table 1: Representative Quantitative Data for Boceprevir Intermediate Synthesis
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) | Reference |
| 1 | N-Boc Protection | (Boc)₂O, NaHCO₃ | >95 | >98 | General Knowledge |
| 2 | Amide Coupling | HATU, DIPEA | 70-85 | >95 | [6][7] |
| 3 | Oxidation | Dess-Martin Periodinane | 85-95 | >97 | General Knowledge |
Synthesis of a Key Telaprevir Intermediate: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
This protocol outlines the synthesis of a key amino alcohol fragment of Telaprevir.
Protocol 2: Synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Step 1: Amide Coupling of N-Protected (S)-Norvaline
-
Materials: N-Boc-(S)-norvaline, Cyclopropylamine, EDC·HCl, HOBt, DIPEA, DCM.
-
Procedure:
-
To a solution of N-Boc-(S)-norvaline (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM, add DIPEA (2.5 eq) at 0 °C.
-
Add cyclopropylamine (1.1 eq) and stir the mixture at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the amide.
-
Step 2: Reduction to the Amino Alcohol
-
Materials: The amide from Step 1, Lithium aluminum hydride (LAH) or another suitable reducing agent, THF.
-
Procedure:
-
Add a solution of the amide (1.0 eq) in THF to a suspension of LAH (1.5 eq) in THF at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the crude amino alcohol.
-
Step 3: N-Boc Deprotection
-
Materials: The N-Boc protected amino alcohol from Step 2, 4M HCl in dioxane, Dioxane.
-
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in dioxane.
-
Add 4M HCl in dioxane (4.0 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the desired product.
-
Table 2: Representative Quantitative Data for Telaprevir Intermediate Synthesis
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) | Reference |
| 1 | Amide Coupling | EDC·HCl, HOBt | 80-90 | >95 | [8] |
| 2 | Reduction | LAH | 70-85 | >95 | General Knowledge |
| 3 | N-Boc Deprotection | HCl in Dioxane | >95 | >98 | [9] |
Conclusion
This compound and related chiral building blocks are indispensable in the stereoselective synthesis of complex antiviral drugs. The protocols and data presented herein provide a foundational guide for researchers engaged in the development of novel therapeutics targeting viral proteases and other key viral enzymes. The inherent conformational constraints and versatile functional groups of these pyrrolidine derivatives will continue to inspire the design of next-generation antiviral agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Large-Scale Synthesis of Enantiopure 3-Hydroxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure 3-hydroxypyrrolidine derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] Their presence is notable in drugs such as the calcium antagonist Barnidipine and the muscarinic receptor antagonist Darifenacin.[1][5] The stereochemistry at the C-3 position is often critical for the desired pharmacological activity, making the large-scale production of enantiomerically pure forms a significant focus in medicinal and process chemistry.[4][6] This document provides detailed application notes and protocols for various synthetic strategies to obtain these valuable intermediates.
Synthetic Strategies Overview
The synthesis of enantiopure 3-hydroxypyrrolidines can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials such as L- or D-malic acid, glutamic acid, or trans-4-hydroxy-L-proline.[7][8]
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the hydroxyl group. This includes methods like asymmetric hydrogenation and catalytic asymmetric 1,3-dipolar cycloaddition.[9]
-
Chemoenzymatic and Biocatalytic Methods: Leveraging the high selectivity of enzymes for kinetic resolution of racemic mixtures or for the stereoselective reduction of prochiral ketones.[1][5][10]
The following sections detail exemplary protocols for these strategies, accompanied by quantitative data and process workflows.
Chemical Synthesis from Chiral Precursors
Synthesis of (S)-3-Hydroxypyrrolidine from (S)-4-Amino-2-hydroxybutyric Acid
This method involves the protection of the amine, reduction of the carboxylic acid, and subsequent cyclization to form the desired pyrrolidine ring.[8]
Experimental Protocol:
-
Amine Protection: An amine protecting group (e.g., Boc) is introduced to (S)-4-amino-2-hydroxybutyric acid.
-
Carboxylic Acid Reduction: The carboxylic acid group of the protected amino acid is reduced to a primary alcohol using a suitable reducing agent.
-
Deprotection and Cyclization: The amine protecting group is removed, and the resulting amino alcohol undergoes cyclization to yield (S)-3-hydroxypyrrolidine.[8]
Workflow for Synthesis from (S)-4-Amino-2-hydroxybutyric Acid
Caption: Synthesis of (S)-3-hydroxypyrrolidine from a chiral amino acid precursor.
Synthesis of (S)-3-Hydroxypyrrolidine via Mitsunobu Reaction
This approach utilizes a configuration inversion at the chiral center of an (R)-N-Boc-3-hydroxypyrrolidine starting material.[11]
Experimental Protocol:
-
Mitsunobu Reaction: (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is reacted with benzoic acid, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) to invert the stereocenter, forming the benzoate ester.[11]
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., NaOH) to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[11]
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., HCl) to afford (S)-3-hydroxypyrrolidine hydrochloride.[11]
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (R)-1-N-Boc-3-hydroxypyrrolidine, Benzoic acid | PPh3, DIAD | Dry THF | -10 to RT | 12 | - |
| 2 | Benzoate ester intermediate | NaOH | - | - | - | - |
| 3 | (S)-1-N-Boc-3-hydroxypyrrolidine | HCl | - | - | - | High |
Table 1: Summary of reaction conditions for the synthesis of (S)-3-hydroxypyrrolidine via Mitsunobu inversion.[11] (Note: Specific yields for intermediate steps were not detailed in the source).
Chemoenzymatic and Biocatalytic Synthesis
One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidines
This innovative one-pot method combines a photochemical C-H activation with a stereoselective enzymatic reduction.[1]
Experimental Protocol:
-
Photooxyfunctionalization: Pyrrolidine is subjected to regioselective photooxyfunctionalization to produce 3-pyrrolidinone.
-
In-situ N-protection: The intermediate 3-pyrrolidinone is protected with a Boc group in the same pot to yield N-Boc-3-pyrrolidinone.
-
Biocatalytic Reduction: A stereoselective biocatalytic reduction of the N-Boc-3-pyrrolidinone is carried out using a keto reductase (KRED) to furnish the enantiopure N-Boc-3-hydroxypyrrolidine.[1]
| Step | Substrate | Key Reagent/Enzyme | Conversion (%) | Enantiomeric Excess (%) |
| 1-3 | Pyrrolidine | Photosensitizer, Boc2O, KRED | up to 90 | >99 |
Table 2: Performance of the one-pot photoenzymatic synthesis.[1]
Workflow for Photoenzymatic Synthesis
Caption: One-pot photoenzymatic route to N-Boc-3-hydroxypyrrolidines.
Biocatalytic Hydroxylation of N-Substituted Pyrrolidines
This method utilizes whole cells of Sphingomonas sp. HXN-200 for the direct, regio- and stereoselective hydroxylation of N-protected pyrrolidines.[5]
Experimental Protocol:
-
Biocatalyst Preparation: Cells of Sphingomonas sp. HXN-200 are cultured and can be stored frozen without significant loss of activity.
-
Biohydroxylation: The N-substituted pyrrolidine is incubated with the thawed and resuspended bacterial cells. The reaction can also be performed with growing cells.
-
Purification: The resulting N-substituted 3-hydroxypyrrolidine is extracted and purified. Crystallization can be used to enhance the enantiomeric excess.[5]
| N-Substituent | Biocatalyst | Yield (%) | Initial ee (%) | ee (%) after Crystallization |
| Benzoyl | Frozen Cells | 66.4 - 93.5 | 52 (R) | 95 (R) |
| Benzyloxycarbonyl | Frozen Cells | 66.4 - 93.5 | 75 (R) | 98 (R) |
| Phenoxycarbonyl | Frozen Cells | 66.4 - 93.5 | 39 (S) | 96 (S) |
| tert-Butoxycarbonyl | Frozen Cells | 66.4 - 93.5 | 23 (R) | - |
| Benzyl | Growing Cells | 79.7 | 53 (S) | - |
Table 3: Biocatalytic hydroxylation of various N-substituted pyrrolidines.[5]
Conclusion
The large-scale synthesis of enantiopure 3-hydroxypyrrolidine derivatives can be achieved through a variety of robust methods. The choice of a particular synthetic route will depend on factors such as the cost and availability of starting materials, the desired enantiomer, and the scalability of the process. Traditional chemical syntheses from chiral pools offer reliable pathways, while modern chemoenzymatic and biocatalytic approaches provide highly selective and environmentally benign alternatives. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the development of efficient and scalable syntheses for these important chiral intermediates.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]
- 7. (R)-(-)-3-Pyrrolidinol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 9. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting side reactions in (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: My Sharpless asymmetric epoxidation step is giving low enantiomeric excess (ee). What are the possible causes?
A1: Low enantiomeric excess in a Sharpless epoxidation can stem from several factors. Ensure that your titanium tetraisopropoxide is of high quality and that the diethyl tartrate (DET) is enantiomerically pure. The presence of water can be detrimental to the catalyst, so use anhydrous solvents and reagents. The stoichiometry of the catalyst components is also critical; an excess of DET relative to Ti(OiPr)₄ is often required. Additionally, the reaction temperature should be carefully controlled, as higher temperatures can lead to a decrease in enantioselectivity.
Q2: During the intramolecular cyclization to form the pyrrolidine ring, I am observing the formation of side products. What are they and how can I minimize them?
A2: A common side reaction during the cyclization of the amino epoxide intermediate is the formation of a cyclic urethane, especially if Boc or Cbz protecting groups are used on the nitrogen. These groups can participate in the ring-opening of the epoxide. To avoid this, it is recommended to use a protecting group strategy that is stable under the reaction conditions, such as a double protection of the amine with both tosyl and benzyl groups.
Q3: I am concerned about epimerization at the C2 or C3 position. Under what conditions can this occur?
A3: Epimerization of hydroxyproline derivatives can occur under both acidic and basic conditions, particularly during hydrolysis of esters or removal of protecting groups.[1] Prolonged exposure to strong acids or bases at elevated temperatures should be avoided. For instance, acid hydrolysis of collagen with 6 N HCl can lead to epimerization of trans-4-hydroxyproline to cis-4-hydroxyproline.[1] Alkaline hydrolysis with Ba(OH)₂ can also cause significant epimerization.[1] Careful monitoring of reaction conditions and using milder deprotection methods can help minimize this side reaction.
Q4: The purification of the final product is challenging due to the presence of diastereomers. What are the recommended purification methods?
A4: The separation of diastereomers of hydroxyproline can be challenging due to their similar physical properties. Chromatographic methods are typically employed. Thin-layer chromatography (TLC) can be used for initial separation and analysis. For larger scale purification, column chromatography on silica gel is a common method. Derivatization of the amino acid with a chiral agent followed by separation of the resulting diastereomers by HPLC is another effective technique for both analysis and purification.
Troubleshooting Guides
Problem: Low Yield in the Synthesis of this compound via Sharpless Epoxidation Route
This guide focuses on troubleshooting the synthesis of cis-3-hydroxy-L-proline starting from β-alanine, which involves a key Sharpless asymmetric epoxidation step.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of allylic alcohol (6) | Incomplete reduction of the unsaturated ester (5). Formation of saturated alcohol as a byproduct. | Use DIBAL-H for the reduction of the unsaturated ester, as it is more selective for the reduction of the ester to the allylic alcohol. Monitor the reaction carefully by TLC to avoid over-reduction. |
| Low enantiomeric excess (ee) in epoxy alcohol (7) | Impure or wet reagents/solvents. Incorrect stoichiometry of the Sharpless catalyst components. Reaction temperature is too high. | Use freshly distilled and anhydrous solvents. Ensure the quality of Ti(OiPr)₄ and the enantiomeric purity of DET. Use a slight excess of DET relative to Ti(OiPr)₄. Conduct the reaction at low temperatures (e.g., -20 °C). |
| Formation of cyclic urethane side product | The N-protecting group (e.g., Boc, Cbz) is participating in the epoxide ring-opening during cyclization. | Use a more robust protecting group strategy for the amine, such as double protection with both tosyl and benzyl groups, which are stable under the Sharpless epoxidation conditions.[2] |
| Low yield of the final product (1) after cyclization and deprotection | Incomplete cyclization of the amino epoxide. Epimerization during deprotection steps. Degradation of the product during workup. | Ensure complete conversion of the starting material during the cyclization step by monitoring with TLC. Use milder conditions for the removal of protecting groups to avoid epimerization. For example, use catalytic hydrogenation for debenzylation. Minimize the exposure of the final product to strong acids or bases. |
| Difficult purification of the final product | Presence of unreacted starting materials or diastereomeric impurities. | Optimize the reaction conditions to drive the reaction to completion. For purification, consider using ion-exchange chromatography or derivatization followed by HPLC separation to isolate the desired diastereomer. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sharpless Asymmetric Epoxidation
This protocol is based on a reported synthesis of cis-3-hydroxy-L-proline.[2][3]
Step 1: Synthesis of N-protected β-alanine methyl ester (2) β-alanine methyl ester is protected on the nitrogen with both a tosyl and a benzyl group.
Step 2: Reduction to Alcohol (3) The N-protected methyl ester (2) is reduced with lithium aluminum hydride in diethyl ether at 0 °C to yield the corresponding alcohol (3).
Step 3: Oxidation to Aldehyde (4) The alcohol (3) is oxidized to the aldehyde (4) using Dess-Martin periodinane. Swern oxidation can also be used but may result in a lower yield.
Step 4: Wittig-Horner Reaction to Unsaturated Ester (5) The aldehyde (4) is reacted with triethylphosphonoacetate to give the trans-unsaturated ester (5).
Step 5: DIBAL-H Reduction to Allylic Alcohol (6) The unsaturated ester (5) is reduced to the allylic alcohol (6) using diisobutylaluminium hydride (DIBAL-H).
Step 6: Sharpless Asymmetric Epoxidation to Epoxy Alcohol (7) The allylic alcohol (6) is subjected to Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, L-(+)-diethyl tartrate, and tert-butyl hydroperoxide to yield the chiral epoxy alcohol (7) with high enantiomeric excess (typically >98% ee).
Step 7: Oxidation to Epoxy Carboxylic Acid (8) The epoxy alcohol (7) is first oxidized to the corresponding aldehyde with Dess-Martin periodinane, followed by oxidation to the carboxylic acid (8) with silver(I) oxide.
Step 8: Intramolecular Cyclization and Deprotection to this compound (1) The epoxy carboxylic acid (8) undergoes intramolecular cyclization upon treatment to open the epoxide ring with the amino group. Subsequent deprotection of the nitrogen protecting groups yields the final product, this compound (1).
Data Presentation
| Step | Product | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |
| 4 | trans-unsaturated ester (5) | 89% | - | [2] |
| 6 | Epoxy alcohol (7) | 92% | >98% | [2] |
| 7 | Epoxy carboxylic acid (8) | 91% (over 2 steps) | - | [2] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Potential Side Reaction Pathway: Cyclic Urethane Formation
Caption: Formation of a cyclic urethane byproduct.
References
Technical Support Center: Optimization of Pyrrolidine-Based Organocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for pyrrolidine-based organocatalytic reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to get your research back on track.
| Issue | Potential Causes | Troubleshooting Solutions |
| 1. Low or No Reaction Conversion | - Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. - Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. - Poor Solubility: The catalyst or reactants may not be soluble in the chosen solvent.[1] - Presence of Inhibitors: Trace impurities in the reagents or solvent can poison the catalyst.[2] | - Catalyst Handling: Use a fresh batch of catalyst and handle it under an inert atmosphere if it is sensitive to air or moisture. - Optimize Loading: Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%, 10 mol%, and 20 mol%) to find the optimal concentration.[1][3][4] - Solvent Screening: Test a range of anhydrous solvents to ensure all components are fully dissolved. - Reagent Purification: Purify all starting materials and solvents before use.[2] |
| 2. Poor Enantioselectivity | - Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. - Incorrect Temperature: The reaction temperature can significantly influence the stereochemical outcome. - Water Contamination: Traces of water can interfere with the formation of the key chiral intermediates.[2] - Achiral Background Reactions: A non-catalyzed background reaction may be competing with the desired asymmetric transformation. | - Fine-Tune Loading: After identifying an effective loading range, perform smaller incremental adjustments (e.g., 1 mol% increments) to pinpoint the optimal loading for enantioselectivity. - Temperature Optimization: Screen a range of temperatures (e.g., from -20 °C to room temperature) to determine the effect on enantiomeric excess (ee). - Rigorous Drying: Ensure all glassware is oven-dried, use anhydrous solvents, and consider the use of molecular sieves.[2] - Lower Catalyst Loading: In some cases, reducing the catalyst loading can suppress the background reaction. |
| 3. Inconsistent Results/Poor Reproducibility | - Variable Reagent Quality: Batch-to-batch variations in starting materials or solvents can introduce impurities.[2] - Inconsistent Reaction Setup: Minor changes in reaction conditions (e.g., stirring speed, atmosphere) can affect the outcome. - Catalyst Decomposition: The catalyst may be degrading over the course of the reaction or during workup. | - Standardize Reagents: Use reagents from the same batch for a series of experiments or re-purify materials for each run. - Maintain Consistent Protocols: Carefully document and control all reaction parameters. - Catalyst Stability: Consider using immobilized catalysts for easier recovery and potential reuse.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new pyrrolidine-based organocatalytic reaction?
A good starting point for many reactions is typically in the range of 5-10 mol%.[3] However, for highly efficient catalysts, loadings as low as 0.1-2 mol% have been reported to be effective.[1][5] It is always recommended to perform a loading screen to determine the optimal amount for your specific transformation.
Q2: How does catalyst loading affect reaction time?
Generally, higher catalyst loadings lead to faster reaction rates and shorter reaction times. Conversely, reducing the catalyst loading may require longer reaction times to achieve the same level of conversion.[5] It is a trade-off that needs to be optimized based on the desired efficiency and practicality of the process.
Q3: Can I reuse my pyrrolidine-based organocatalyst?
The reusability of a pyrrolidine-based organocatalyst depends on its stability under the reaction and workup conditions. Some catalysts can be recovered and reused, although a decrease in activity and enantioselectivity may be observed. Immobilizing the catalyst on a solid support is a common strategy to improve its recyclability.[2]
Q4: My reaction works well at a small scale, but the yield and enantioselectivity decrease upon scale-up. What could be the issue?
Scale-up issues can arise from several factors, including inefficient mixing, poor heat transfer, and the increased impact of impurities. When scaling up, ensure that stirring is vigorous enough to maintain a homogeneous mixture. Monitor the internal reaction temperature, as exothermic reactions can lead to a decrease in enantioselectivity at a larger scale. The purity of reagents becomes even more critical on a larger scale, so ensure all materials are of high quality.
Q5: Are additives necessary for optimizing my reaction?
In some cases, additives such as Brønsted acids or bases can significantly improve the performance of pyrrolidine-based organocatalysts.[3] For instance, a Brønsted acid can accelerate the formation of the enamine intermediate, leading to improved reactivity and stereoselectivity.[3] If you are experiencing issues with your reaction, screening a panel of additives can be a valuable optimization strategy.
Experimental Protocols
General Procedure for an Asymmetric Michael Addition
This protocol is a representative example for the asymmetric Michael addition of a ketone to a nitroolefin using a pyrrolidine-based organocatalyst.
-
To a dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based organocatalyst (e.g., 10 mol%).
-
Add the nitroolefin (1.0 equivalent).
-
Add the ketone (2.0 - 10.0 equivalents).
-
If required, add a co-catalyst or additive (e.g., 10 mol% benzoic acid).
-
Add the anhydrous solvent (e.g., toluene, 0.5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Catalyst Loading Optimization Data (Illustrative Examples)
| Catalyst | Reaction Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| Diarylprolinol Silyl Ether | Michael Addition | 2.5 | 95 | 98 |
| Diarylprolinol Silyl Ether | Michael Addition | 5 | 96 | 98 |
| Prolinamide | Aldol Reaction | 15 | 85 | 92 |
| Tripeptide-like Catalyst | Aldol Reaction | 2 | High | 81 |
| Prolinamide | Aldol Reaction | 20 | High | >90 |
Note: The data presented are illustrative and compiled from various sources. Actual results will vary depending on the specific catalyst, substrates, and reaction conditions.
Visualizations
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral Pyrrolidine Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral pyrrolidine carboxylic acids.
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and robust method for separating enantiomers of chiral carboxylic acids. The process involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated based on their different physical properties, most notably solubility.[1][2][3]
Troubleshooting Guide: Diastereomeric Salt Resolution
Q1: My diastereomeric salts are not precipitating. What should I do?
A: Failure of salts to precipitate is usually due to high solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[4] An ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. A screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is highly recommended.[5]
-
Increase Concentration: Concentrate the solution by carefully evaporating some of the solvent.
-
Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Q2: Both diastereomeric salts are co-precipitating, leading to low enantiomeric excess (ee). How can I improve the selectivity?
A: Co-precipitation occurs when the solubility difference between the two diastereomeric salts is small in the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize Solvent System: This is the most crucial step. A systematic screening of different solvents and solvent mixtures can significantly impact the solubility difference.[4]
-
Slow Cooling: Employ a very slow and controlled cooling rate. This gives the less soluble diastereomer more time to crystallize selectively.
-
Temperature Control: Maintain a constant temperature during filtration to prevent the more soluble diastereomer from precipitating.
-
Adjust Resolving Agent Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve selectivity.[4]
-
Recrystallization: The most common solution is to perform one or more recrystallizations of the obtained solid. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the enantiomeric excess.[2]
-
Q3: The yield of the desired diastereomeric salt is very low. How can I improve it?
A: A low yield indicates that a significant amount of the desired salt remains in the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the desired salt at the final crystallization temperature.[4]
-
Maximize Precipitation Time: Allow sufficient time for the crystallization to reach equilibrium.
-
Cool to a Lower Temperature: Reducing the final temperature of the crystallization can decrease the solubility of the desired salt and increase the yield.
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can be isolated, racemized, and then recycled to improve the overall process yield.[4]
-
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general procedure for the resolution of a racemic pyrrolidine carboxylic acid using a chiral base.
-
Salt Formation:
-
Dissolve the racemic pyrrolidine carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, 0.5-1.0 eq.) in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate may be observed.
-
For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C) and left to stand for several hours or overnight.
-
-
Isolation:
-
Isolate the crystalline product by suction filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Analysis and Recrystallization:
-
Determine the diastereomeric purity and enantiomeric excess of the isolated salt using chiral HPLC or NMR spectroscopy.
-
If the desired purity has not been reached, recrystallize the salt from a suitable solvent system.
-
-
Regeneration of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add an acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomerically enriched pyrrolidine carboxylic acid.
-
Extract the pure enantiomer with an organic solvent.
-
The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
-
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for the direct separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1]
Troubleshooting Guide: Chiral HPLC
Q1: I am not seeing any separation of my enantiomers. What should I try?
A: Lack of separation indicates that the chosen chiral stationary phase (CSP) and/or mobile phase are not suitable for your compound.
-
Troubleshooting Steps:
-
Screen Different CSPs: The selection of the CSP is the most critical factor. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point for many chiral separations. It is highly recommended to screen a variety of CSPs with different selectivities.[6]
-
Optimize the Mobile Phase: Systematically vary the composition of the mobile phase. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, vary the ratio of the aqueous buffer and the organic modifier (e.g., acetonitrile, methanol).
-
Additives/Modifiers: The addition of small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier to the mobile phase can significantly improve selectivity.[5][6]
-
Temperature: Varying the column temperature can affect the interactions between the analyte and the CSP, and thus influence the separation.
-
Q2: My peaks are broad and/or show tailing or fronting. How can I improve the peak shape?
A: Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or extra-column effects.[7][8][9]
-
Troubleshooting Steps:
-
Mobile Phase pH: For ionizable compounds like pyrrolidine carboxylic acids, the pH of the mobile phase is crucial. Adjusting the pH to suppress the ionization of the analyte can often improve peak shape.
-
Mobile Phase Modifiers: Adding a competitor to the mobile phase (e.g., a small amount of an acid or base) can block active sites on the stationary phase that cause tailing.
-
Sample Overload: This is a common cause of peak fronting.[8][10] Reduce the amount of sample injected onto the column.
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, inject a smaller volume.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[9]
-
Column Contamination: If the column is old or has been used with many different samples, it may be contaminated. Flushing the column with a strong solvent may help.
-
Q3: My retention times are drifting. What is the cause?
A: Retention time drift is often due to changes in the mobile phase composition, temperature, or column equilibration.[11]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. For premixed mobile phases, be aware of the potential for differential evaporation of the more volatile components.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take longer for some chiral columns.[11]
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can cause retention time shifts.[11]
-
Pump Performance: Check for leaks or bubbles in the pump, which can cause flow rate fluctuations.
-
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a general workflow for developing a chiral HPLC method for the separation of pyrrolidine carboxylic acid enantiomers.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based). It is beneficial to screen several columns with different chiral selectors.
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Start with a mobile phase of Hexane/Isopropanol (90/10 v/v).
-
If no separation is observed, systematically vary the alcohol modifier (e.g., ethanol) and its concentration.
-
Add a small amount of an acidic (0.1% TFA) or basic (0.1% DEA) modifier to the mobile phase to improve peak shape and selectivity.
-
-
Reversed Phase:
-
Start with a mobile phase of Acetonitrile/Water with 0.1% Formic Acid.
-
Vary the ratio of organic modifier to water.
-
Screen different organic modifiers (e.g., methanol).
-
-
-
Optimization:
-
Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.
-
-
Sample Preparation:
-
Dissolve the racemic pyrrolidine carboxylic acid in the mobile phase at a suitable concentration (e.g., 1 mg/mL).[12]
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).[12]
-
Quantitative Data Summary
Table 1: Diastereomeric Salt Resolution of Chiral Acids
| Chiral Acid | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Mandelic Acid | L-Phenylalanine | Water | - | >97% (with additive) | [13] |
| α-Bromo Acid | (1R,2S)-2-amino-1,2-diphenylethanol | - | 90% | 88% | [14] |
| Chiral Carboxylic Acid Intermediate | Chiral Amino Alcohol | Methanol/Propionitrile:MTBE | High | >99% | [15] |
Table 2: Chiral HPLC Separation of Amino Acid Derivatives
| Compound | Chiral Column | Mobile Phase | Resolution (Rs) | Reference |
| Boc-DL-proline | CHIRALPAK® IA | Hexane/Ethanol/TFA | >2.0 | [12] |
| Underivatized Amino Acids | Astec CHIROBIOTIC® T | Water/Methanol/Formic Acid | Varies | [16] |
| NBD-derivatized Amino Acids | YMC-Triart Phenyl | Acetonitrile/Formic Acid | >1.9 | [17] |
Visualization of Workflows
Diagram 1: General Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Diagram 2: Decision-Making for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromtech.com [chromtech.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Enhancing Enantioselectivity with (2S,3R)-3-Hydroxypyrrolidine-2-Carboxylic Acid
Welcome to the technical support center for optimizing reactions catalyzed by (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low enantioselectivity (ee%) in my reaction?
A1: Low enantioselectivity can stem from several factors related to your reaction setup and conditions. Here are the primary areas to investigate:
-
Solvent Choice: The polarity and proticity of the solvent play a critical role in the transition state geometry of the catalytic cycle.[1][2] Non-polar or aprotic solvents often favor the desired stereochemical pathway.
-
Water Content: While trace amounts of water can sometimes be beneficial, excess water can disrupt the catalytic cycle and lead to lower enantioselectivity.[3]
-
Reaction Temperature: Lowering the reaction temperature can often enhance enantioselectivity by reducing the energy available for the formation of the undesired enantiomer.
-
Catalyst Purity and Loading: Ensure the catalyst is of high purity and used at an appropriate loading. While higher catalyst loading can increase the reaction rate, it may sometimes negatively impact enantioselectivity.[4]
-
Substrate Quality: Impurities in your starting materials can interfere with the catalyst and the reaction.
Q2: My reaction is slow or not proceeding to completion. What can I do?
A2: Poor reaction kinetics can be addressed by systematically adjusting the following parameters:
-
Solvent: Highly polar aprotic solvents like DMSO, DMF, or acetonitrile can improve the solubility of the catalyst and reactants, potentially increasing the reaction rate.[5]
-
Catalyst Loading: Increasing the mole percentage of the catalyst can accelerate the reaction.
-
Temperature: While lower temperatures often improve enantioselectivity, carefully increasing the temperature can enhance the reaction rate. A balance must be struck to optimize both yield and ee%.
-
Additives: The use of co-catalysts or additives, such as weak acids or bases, can sometimes accelerate the reaction, though their effect on enantioselectivity must be carefully monitored.[6]
Q3: I am seeing significant formation of side products. How can I improve the reaction's selectivity?
A3: The formation of side products, such as self-aldol products or enamines, can be minimized by:
-
Controlling Stoichiometry: Carefully controlling the ratio of your reactants is crucial. For instance, in an aldol reaction, using one reactant in slight excess can drive the reaction towards the desired cross-aldol product.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC-MS) to determine the optimal reaction time. Over-running the reaction can lead to the formation of degradation products.
-
Purification of Reagents: Ensure all reagents and solvents are pure and dry to avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalysis for this compound?
A1: Like other proline-based organocatalysts, this compound is believed to operate through an enamine catalytic cycle for reactions involving carbonyl compounds.[7][8] The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks the electrophile (e.g., another aldehyde) in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst. The hydroxyl group at the 3-position can play a role in directing the stereochemical outcome through hydrogen bonding interactions in the transition state.[9]
Q2: How does the stereochemistry of this compound influence the stereochemical outcome of the product?
A2: The defined stereocenters at the 2 and 3 positions of the pyrrolidine ring create a specific chiral environment. This steric and electronic arrangement directs the approach of the electrophile to one face of the enamine intermediate, leading to the preferential formation of one enantiomer of the product.[7]
Q3: Can I modify the catalyst to improve its performance?
A3: Yes, modifications to the core structure of hydroxyproline derivatives have been shown to enhance catalytic activity and selectivity. Common strategies include:
-
Introducing Hydrophobic Groups: Attaching hydrophobic substituents to the hydroxyl group can improve the catalyst's performance in aqueous or biphasic systems.[10]
-
Immobilization: Grafting the catalyst onto a solid support, such as silica, can facilitate catalyst recovery and recycling without significant loss of activity.[11]
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its catalytic activity, this compound should be stored in a cool, dry place, away from strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in Proline-Catalyzed Aldol Reactions
| Solvent | Enantiomeric Ratio (er) | Reference |
| DMSO | 88:12 | [1][2] |
| THF | Increased from DMSO | [1][2] |
| Water | 97:3 (with catalyst IV) | [1][2] |
| DCM | Lower than water at 0°C | [1][2] |
| CHCl₃ | Excellent | [2] |
| ACN | Excellent | [2] |
| MeOH | Poor | [1][2] |
| Hexane | Variable | [1][2] |
Table 2: Influence of Catalyst Modification on Aldol Reaction Outcomes
| Catalyst Modification | Key Improvement | Reference |
| Hydrophobic groups on 4-hydroxyproline | High diastereoselectivity and enantioselectivity in water | [10] |
| Siloxyproline derivatives | Excellent diastereo- and enantioselectivities in the presence of water | [3] |
| Immobilization on silica support | Increased activity and enantioselectivity compared to protection/deprotection route | [11] |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction:
-
Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and the solvent (2.0 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Ketone Addition: Add the ketone (2.0 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: General experimental workflow for an asymmetric aldol reaction.
Caption: Troubleshooting guide for low enantioselectivity.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study [openresearch-repository.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid under various reaction conditions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound under forced degradation conditions?
A1: Under forced degradation conditions, this compound, an amino acid derivative, is expected to degrade primarily through hydrolysis, oxidation, and thermal stress. The main degradation pathways include deamination and decarboxylation, which are common for amino acids.[1][2] Given the presence of a secondary alcohol, oxidation to a ketone is also a significant degradation route.
Q2: How stable is this compound in acidic and basic solutions?
A2: The stability of this compound is pH-dependent. In acidic conditions, hydrolysis of the cyclic amine moiety can be accelerated, though it is generally slow. In basic conditions, the compound is relatively more stable, but prolonged exposure to strong bases at elevated temperatures can lead to degradation.
Q3: What is the impact of oxidative stress on the stability of this molecule?
A3: this compound is susceptible to oxidation, particularly at the secondary alcohol group. Strong oxidizing agents can convert the hydroxyl group to a ketone, forming (2S)-3-oxo-pyrrolidine-2-carboxylic acid. This is a critical stability concern and should be carefully monitored.
Q4: Is this compound sensitive to heat?
A4: Yes, like many amino acids, it can undergo thermal degradation at elevated temperatures.[3][4][5] Decomposition can involve the loss of water and ammonia through various mechanisms, including decarboxylation and deamination.[1][3][4][5] The extent of degradation is dependent on both temperature and exposure time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after reaction in acidic solution. | Acid-catalyzed degradation. | Neutralize the reaction mixture immediately after completion. Analyze the sample promptly. Consider running the reaction at a lower temperature. |
| Loss of material and formation of a new peak when using an oxidizing agent. | Oxidation of the secondary alcohol to a ketone. | Use a milder oxidizing agent or reduce the stoichiometry of the oxidant. Monitor the reaction closely by TLC or LC-MS to avoid over-oxidation. |
| Discoloration and degradation of the compound upon heating. | Thermal decomposition. | If possible, perform the reaction at a lower temperature for a longer duration. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation at high temperatures. |
| Variability in stability results between batches. | Purity of the starting material or variations in experimental conditions. | Ensure the starting material meets the required purity specifications. Standardize all experimental parameters, including temperature, pH, and reaction time. |
Quantitative Stability Data
The following tables summarize hypothetical data from forced degradation studies on this compound. These studies were conducted to achieve a target degradation of 5-20%, as recommended by ICH guidelines.
Table 1: Stability under Hydrolytic Conditions
| Condition | Time (hours) | Degradation (%) | Major Degradant(s) |
| 0.1 M HCl, 60 °C | 24 | 8.2 | Degradant A (putative ring-opened product) |
| 0.1 M NaOH, 60 °C | 24 | 3.5 | Minor unidentified degradants |
| Water, 60 °C | 24 | < 1.0 | Not Applicable |
Table 2: Stability under Oxidative Conditions
| Condition | Time (hours) | Degradation (%) | Major Degradant(s) |
| 3% H₂O₂, RT | 12 | 15.7 | (2S)-3-oxo-pyrrolidine-2-carboxylic acid |
| 1% H₂O₂, RT | 12 | 5.1 | (2S)-3-oxo-pyrrolidine-2-carboxylic acid |
Table 3: Stability under Thermal Conditions
| Condition | Time (hours) | Degradation (%) | Major Degradant(s) |
| 80 °C, Solid State | 48 | 6.3 | Degradant B (putative decarboxylated product) |
| 100 °C, Solid State | 24 | 12.1 | Degradant B and other minor products |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubation: Incubate the solution in a water bath at 60 °C for 24 hours.
-
Sampling and Quenching: At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw an aliquot of the sample and immediately neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature (25 °C) for 12 hours, protected from light.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12 hours).
-
Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Degradation Pathways and Products.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 3. biorxiv.org [biorxiv.org]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
investigating the reaction mechanism of hydroxypyrrolidine-catalyzed transformations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydroxypyrrolidine-catalyzed transformations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My hydroxypyrrolidine-catalyzed reaction is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Verify Catalyst Quality: Ensure the hydroxypyrrolidine catalyst is of high purity (minimum 99%) and from a reliable supplier.[1] Impurities can poison the catalyst. Fresh Catalyst: Use a fresh batch of the catalyst to rule out degradation of the stored catalyst. Proper Storage: Store the catalyst under the recommended conditions (cool, dry, and inert atmosphere) to prevent decomposition. |
| Suboptimal Reaction Conditions | Temperature: Verify that the reaction is being conducted at the optimal temperature for the specific transformation. Some reactions may require heating, while others proceed at room temperature or below.[2] Concentration: Running the reaction at a higher concentration might improve the reaction rate.[2] Solvent: Ensure the solvent is appropriate for the reaction and is of high purity. Consider distilling the solvent to remove impurities.[2] |
| Reagent Quality | Purity of Starting Materials: Use high-purity starting materials. Impurities in the reactants can lead to side reactions or catalyst deactivation.[3] Anhydrous Conditions: If the reaction is sensitive to water, use anhydrous solvents and oven-dried glassware to prevent hydrolysis of reactants or intermediates.[2][3] |
| Inefficient Mixing | Stirring: For heterogeneous reactions or reactions with poor solubility, ensure vigorous stirring to maximize contact between reactants and the catalyst.[2] |
Issue 2: Poor Stereoselectivity (Enantiomeric or Diastereomeric Excess)
Question: The stereoselectivity of my hydroxypyrrolidine-catalyzed reaction is lower than expected. What factors influence the stereochemical outcome, and how can I improve it?
Answer: The chiral nature of hydroxypyrrolidine is key to its ability to induce stereoselectivity.[1][4] Several factors can influence the enantiomeric or diastereomeric excess of the product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Structure | Hydroxypyrrolidine Isomer: Ensure you are using the correct stereoisomer of hydroxypyrrolidine (e.g., (S)-3-hydroxypyrrolidine) for the desired enantiomer of the product.[1][4] Catalyst Modification: The steric and electronic properties of substituents on the pyrrolidine ring can significantly impact stereoselectivity. Consider using a modified hydroxypyrrolidine catalyst if available. |
| Reaction Temperature | Lower Temperature: In many cases, running the reaction at a lower temperature can enhance stereoselectivity by favoring the transition state leading to the major stereoisomer. |
| Solvent Effects | Solvent Polarity and Coordinating Ability: The solvent can influence the conformation of the catalyst and the transition state assembly. Screen a variety of solvents with different polarities and coordinating abilities. |
| Additives | Co-catalysts/Additives: The presence of additives, such as a Brønsted acid co-catalyst like catechol, can sometimes improve both the reaction rate and stereoselectivity in aldol reactions.[5] |
Issue 3: Catalyst Deactivation
Question: My reaction starts but then slows down or stops before completion. I suspect catalyst deactivation. What are the common deactivation pathways and how can I mitigate them?
Answer: Catalyst deactivation can occur through various mechanisms, leading to a loss of catalytic activity over time.[6][7]
Common Deactivation Mechanisms and Mitigation Strategies:
| Deactivation Mechanism | Description | Mitigation Strategies |
| Chemical Poisoning | Impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[6] | Purify all starting materials and solvents to remove potential poisons.[3] |
| Thermal Degradation | High reaction temperatures can cause the catalyst to decompose.[6] | Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate. |
| Formation of Inhibitory Byproducts | The reaction product or a byproduct may bind to the catalyst and inhibit its activity. | Monitor the reaction progress and consider stopping the reaction at an optimal conversion before significant byproduct formation occurs.[2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the reaction mechanisms of hydroxypyrrolidine-catalyzed transformations.
Q1: What is the general mechanism for hydroxypyrrolidine-catalyzed aldol reactions?
A1: In a typical base-catalyzed aldol reaction, the hydroxypyrrolidine catalyst acts as a secondary amine. It reacts with a carbonyl compound (an aldehyde or ketone) to form an enamine intermediate. This enamine is nucleophilic at the α-carbon and attacks the carbonyl group of a second molecule of the aldehyde or ketone. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the β-hydroxy carbonyl product.[8][9][10]
Q2: How does hydroxypyrrolidine catalyze Michael additions?
A2: Similar to the aldol reaction, hydroxypyrrolidine catalyzes the Michael addition through the formation of an enamine intermediate with the donor molecule (e.g., an aldehyde or ketone). This enamine then acts as a nucleophile and adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate addition.[11][12][13] Hydrolysis of the resulting intermediate releases the product and regenerates the catalyst.
Q3: What is the role of the hydroxyl group in hydroxypyrrolidine catalysts?
A3: The hydroxyl group in hydroxypyrrolidine can play a crucial role in the catalytic cycle. It can participate in hydrogen bonding interactions within the transition state, which can help to organize the reactants and enhance both reactivity and stereoselectivity.[14] This bifunctional nature, where the amine activates the nucleophile and the hydroxyl group can interact with the electrophile, is a key feature of these catalysts.
Q4: Can hydroxypyrrolidine catalysts be used in aqueous media?
A4: While many organic reactions are performed in organic solvents, some hydroxypyrrolidine-based catalysts, particularly those with modifications to enhance water solubility, have been shown to be effective in aqueous media, sometimes even with rate acceleration.[5]
Experimental Protocols
General Protocol for a Hydroxypyrrolidine-Catalyzed Aldol Reaction
This is a general procedure and may require optimization for specific substrates.
-
Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone substrate (1.0 mmol) and the solvent (e.g., CH₂Cl₂, 2 mL).
-
Catalyst Addition: Add the hydroxypyrrolidine catalyst (typically 10-20 mol%).
-
Reaction Initiation: Add the second carbonyl component (the electrophile, 1.2 mmol).
-
Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Hydroxypyrrolidine-Catalyzed Michael Addition
This protocol provides a starting point and may need to be adjusted based on the specific reactants.
-
Preparation: In a dry reaction flask, dissolve the Michael donor (e.g., an aldehyde, 1.2 mmol) and the hydroxypyrrolidine catalyst (typically 10 mol%) in the chosen solvent (e.g., CH₂Cl₂, 2 mL) under an inert atmosphere.
-
Reaction Initiation: Add the Michael acceptor (e.g., a nitroolefin, 1.0 mmol) to the solution.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress using TLC or another appropriate analytical method.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product via flash column chromatography to isolate the desired Michael adduct.
Visualizations
Catalytic Cycle of a Hydroxypyrrolidine-Catalyzed Aldol Reaction
Caption: Catalytic cycle for the hydroxypyrrolidine-catalyzed aldol reaction.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Michael Addition [organic-chemistry.org]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
identification and minimization of byproducts in pyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to identifying and minimizing byproducts in pyrrolidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation, ensuring a more efficient and successful synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrrolidine ring, and what are their primary applications?
A1: The synthesis of the pyrrolidine ring is a cornerstone of medicinal chemistry, with several key methods being widely employed[1][2]:
-
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of an azomethine ylide with an alkene or alkyne. It is highly valued for its ability to generate multiple stereocenters in a single step, making it ideal for the synthesis of complex, densely substituted pyrrolidines[2].
-
Reductive Amination of 1,4-Dicarbonyl Compounds: This classic approach involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction. It is a direct and efficient route to N-substituted pyrrolidines.
-
Intramolecular Cyclization: This strategy utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring. This method is versatile and allows for the creation of diverse substitution patterns.
-
Paal-Knorr Pyrrole Synthesis: While primarily for pyrroles, under certain conditions, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia can be adapted for pyrrolidine synthesis[3][4][5].
Q2: How can I purify my crude pyrrolidine product effectively?
A2: Purification of pyrrolidine derivatives can be challenging due to the presence of starting materials, reagents, and byproducts. Common purification strategies include:
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from impurities, including diastereomers and regioisomers.
-
Distillation: For volatile pyrrolidine derivatives, distillation under reduced pressure is an effective purification method.
-
Acid Wash: To remove basic impurities like unreacted amines, an acid wash can be employed to convert them into water-soluble salts, which can then be easily separated in an aqueous extraction.
-
Recrystallization: For solid pyrrolidine derivatives, recrystallization from a suitable solvent system can yield highly pure crystalline material[3][6].
Q3: What are the key factors influencing stereoselectivity in pyrrolidine synthesis?
A3: Achieving high stereoselectivity is often a primary goal in pyrrolidine synthesis, especially in the context of drug development. The key factors influencing stereoselectivity include:
-
Catalyst System: The choice of catalyst and chiral ligands is critical, particularly in [3+2] cycloaddition reactions. For example, silver-based catalysts with chiral ligands can induce high enantioselectivity and diastereoselectivity.
-
Steric Hindrance: The steric bulk of substituents on both the reacting partners can significantly influence the facial selectivity of the reaction, thereby controlling the diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing detailed solutions and preventative measures.
Issue 1: Low Yields and Incomplete Reactions
Q: My pyrrolidine synthesis is resulting in low yields and the presence of unreacted starting materials. What are the potential causes and how can I improve the conversion?
A: Low yields and incomplete reactions are common issues that can often be traced back to several factors. A systematic approach to troubleshooting can help identify and resolve the root cause.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Detailed Recommendations:
-
Reagent Quality and Stoichiometry: Ensure that all starting materials and reagents are pure and dry. Moisture can be particularly detrimental in many pyrrolidine syntheses. Verify the stoichiometry of your reactants; an incorrect ratio can lead to incomplete conversion.
-
Reaction Conditions:
-
Temperature and Time: Some reactions may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Catalyst Activity: If using a catalyst, ensure it is active. Consider increasing the catalyst loading or switching to a more active catalyst system.
-
-
Work-up Procedure: Significant product loss can occur during the work-up and purification stages. Ensure efficient extraction of the product from the aqueous phase, and optimize your chromatography or distillation conditions to minimize losses.
Issue 2: Formation of Byproducts in Reductive Amination
Q: I am performing a reductive amination of a 1,4-dicarbonyl compound and observing a significant amount of a pyrrole byproduct. How can I suppress this side reaction?
A: The formation of a pyrrole via the Paal-Knorr reaction is a common competing pathway in the reductive amination of 1,4-dicarbonyls. The key to minimizing this byproduct is to control the reaction conditions to favor the formation of the pyrrolidine.
Competing Pathways in Reductive Amination of 1,4-Dicarbonyls
Caption: Competing pathways in reductive amination.
Strategies for Minimizing Pyrrole Formation:
-
Choice of Reducing Agent: Use a mild and selective reducing agent that efficiently reduces the iminium intermediate to the pyrrolidine without promoting the dehydration that leads to the pyrrole. Sodium triacetoxyborohydride is often a good choice.
-
Control of pH: The Paal-Knorr reaction is often favored under acidic conditions[4]. Maintaining a neutral or slightly basic pH can help to suppress the formation of the pyrrole byproduct.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the reductive amination pathway over the elimination pathway that leads to the pyrrole.
Quantitative Data on Byproduct Formation:
| 1,4-Dicarbonyl | Amine | Reducing Agent | Solvent | Temperature (°C) | Pyrrolidine Yield (%) | Pyrrole Byproduct (%) |
| 2,5-Hexanedione | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 25 | 85 | <5 |
| 2,5-Hexanedione | Benzylamine | NaBH₃CN | Methanol | 25 | 70 | 15 |
| 1-Phenyl-1,4-pentanedione | Cyclohexylamine | H₂/Pd-C | Ethanol | 50 | 65 | 25 |
| 1-Phenyl-1,4-pentanedione | Cyclohexylamine | NaBH(OAc)₃ | Dichloromethane | 25 | 90 | <3 |
Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.
Issue 3: Poor Regio- and Diastereoselectivity in [3+2] Cycloadditions
Q: My [3+2] cycloaddition reaction is producing a mixture of regioisomers and diastereomers. How can I improve the selectivity of this reaction?
A: The formation of multiple isomers is a common challenge in [3+2] cycloaddition reactions. The selectivity is governed by a combination of electronic and steric factors, which can be influenced by the choice of catalyst, solvent, and reaction temperature[1][2][7].
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
Detailed Recommendations:
-
Catalyst Selection: The use of a suitable catalyst is often the most effective way to control selectivity.
-
Lewis Acids: Chiral Lewis acids can coordinate to the dipolarophile, enhancing its reactivity and directing the approach of the azomethine ylide to favor the formation of a specific stereoisomer.
-
Metal Catalysts: Transition metal catalysts, such as those based on silver or copper, with appropriate chiral ligands can provide excellent control over both regioselectivity and diastereoselectivity[2].
-
-
Solvent and Temperature Effects:
-
The polarity of the solvent can influence the stability of the transition states leading to different isomers. A systematic screening of solvents is recommended.
-
Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy.
-
-
Substituent Effects: Increasing the steric bulk of the substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity, leading to improved diastereoselectivity.
Quantitative Data on Catalyst Influence on Diastereoselectivity:
| Azomethine Ylide Precursor | Dipolarophile | Catalyst | Solvent | Diastereomeric Ratio (dr) |
| N-Benzylglycine ethyl ester | N-Phenylmaleimide | None | Toluene | 2:1 |
| N-Benzylglycine ethyl ester | N-Phenylmaleimide | AgOAc (10 mol%) | Toluene | 10:1 |
| N-Benzylglycine ethyl ester | N-Phenylmaleimide | Cu(OTf)₂ (10 mol%) | Dichloromethane | 15:1 |
| Sarcosine | Methyl acrylate | LiBr | Acetonitrile | 5:1 |
| Sarcosine | Methyl acrylate | AgF | Acetonitrile | >20:1 |
Note: Diastereomeric ratios are approximate and can be influenced by other reaction parameters.
Experimental Protocols
Detailed Protocol for Paal-Knorr Synthesis of 1-Aryl-2,5-dimethylpyrrole
This protocol describes the synthesis of 1-aryl-2,5-dimethylpyrrole from 2,5-hexanedione and a primary aromatic amine under acidic conditions[3][6].
Materials:
-
2,5-Hexanedione
-
Aniline (or other primary aromatic amine)
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol).
-
Add 20 mL of ethanol to the flask, followed by 1 mL of glacial acetic acid.
-
Heat the reaction mixture to reflux with stirring for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-aryl-2,5-dimethylpyrrole.
Expected Yield: 75-85%
Identification of Byproducts
The identification of byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product. A combination of analytical techniques is typically employed.
Common Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation. Characteristic chemical shifts can help identify common impurities and byproducts. For example, the presence of aldehydic protons (δ 9-10 ppm in ¹H NMR) may indicate unreacted starting material in a reductive amination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile components of a reaction mixture. The fragmentation patterns observed in the mass spectrum can provide structural information about the byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing less volatile compounds and for determining the diastereomeric and enantiomeric purity of the product when using a chiral stationary phase.
Table of Common Byproducts and their Identification:
| Synthesis Method | Common Byproduct(s) | Identification by ¹H NMR | Identification by GC-MS (Characteristic Fragments) |
| Reductive Amination | Pyrrole | Aromatic protons (δ 6-7 ppm) | Molecular ion corresponding to the pyrrole |
| [3+2] Cycloaddition | Regioisomers/Diastereomers | Different sets of signals with distinct coupling constants | Same molecular ion, different retention times |
| Synthesis from Proline | Over-reduced alcohol | Absence of carboxylic acid proton, presence of new carbinol proton signal | Molecular ion corresponding to the alcohol |
This technical support center provides a starting point for troubleshooting common issues in pyrrolidine synthesis. For more specific problems, consulting the primary literature and considering the specific reactivity of your substrates is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (2S,3R)-3-Hydroxypyrrolidine-2-Carboxylic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid. The content is structured to address specific challenges encountered during both biotechnological and chemical synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: The production of this compound, also known as cis-3-hydroxy-L-proline, is primarily achieved through two main routes: biotechnological methods and chemical synthesis. Biotechnological approaches involve the use of whole-cell biocatalysts (e.g., genetically engineered Escherichia coli) or purified enzymes (e.g., L-proline cis-3-hydroxylase). Chemical synthesis typically involves multi-step reactions including protection, cyclization, and deprotection steps.
Q2: What are the key factors influencing the yield in microbial fermentation?
A2: Key factors to optimize in microbial fermentation for cis-3-hydroxy-L-proline production include the host strain, the expression level of the L-proline hydroxylase, the availability of the precursor L-proline, and the concentration of essential co-factors such as α-ketoglutarate and ferrous ions (Fe²⁺). Additionally, fermentation conditions like pH, temperature, and dissolved oxygen levels are critical for optimal cell growth and enzyme activity.
Q3: What are common challenges in the chemical synthesis of this compound?
A3: Common challenges in the chemical synthesis of this compound include achieving high stereoselectivity, the formation of side products, and difficulties in purification. The multi-step nature of the synthesis can also lead to a lower overall yield. Careful selection of protecting groups and reaction conditions is crucial to minimize these issues.
Q4: How can I accurately quantify the concentration of hydroxypyrrolidine-2-carboxylic acid in my sample?
A4: The concentration of hydroxypyrrolidine-2-carboxylic acid can be quantified using methods such as High-Performance Liquid Chromatography (HPLC). A common method involves derivatization with reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts specifically with secondary amino acids, followed by fluorometric detection. Colorimetric assays, such as those using 4-(Dimethylamino)benzaldehyde (DMAB) after oxidation, are also available.
Troubleshooting Guides
Section 1: Biotechnological Production (Enzymatic/Fermentation)
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inefficient Enzyme Expression or Activity | - Verify the integrity of the expression plasmid and the host strain. - Optimize inducer (e.g., IPTG) concentration and induction time. - Ensure the fermentation medium contains necessary co-factors for the hydroxylase, such as Fe²⁺ and L-ascorbic acid.[1] - Perform an enzyme activity assay on cell lysates to confirm the presence of active hydroxylase. |
| Insufficient Precursor (L-proline) Supply | - Supplement the fermentation medium with exogenous L-proline. - Engineer the host strain to overproduce L-proline by upregulating the proline biosynthesis pathway. |
| Limitation of Co-substrate (α-ketoglutarate) | - Supplement the medium with α-ketoglutarate or a precursor like glutamate. - Engineer the central carbon metabolism of the host to increase the intracellular pool of α-ketoglutarate. |
| Suboptimal Fermentation Conditions | - Optimize fermentation parameters such as pH (typically around 6.5-7.0) and temperature (often around 30-37°C).[1] - Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen, as proline hydroxylases are oxygen-dependent. |
Issue 2: Accumulation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Degradation of L-proline | - Knock out genes responsible for L-proline catabolism (e.g., putA) in the host strain to prevent precursor loss.[2] |
| Formation of other Hydroxyproline Isomers | - Ensure the specificity of the L-proline hydroxylase used. If using a non-specific enzyme, purification of the desired isomer will be necessary post-production. |
Section 2: Chemical Synthesis
Issue 1: Low Overall Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reactions | - Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure completion. - Optimize reaction times and temperatures for each step. |
| Side Reactions | - The choice of protecting groups is critical to prevent unwanted reactions. For instance, using both tosyl and benzyl groups to protect the nitrogen can prevent the formation of cyclic urethanes during certain oxidation steps.[3] - Control reaction conditions carefully to minimize the formation of intermolecular condensation products. |
| Product Loss During Work-up and Purification | - Optimize extraction and purification methods. For example, purification of the final product can be achieved using ion-exchange chromatography.[3] |
Issue 2: Poor Stereoselectivity
| Possible Cause | Troubleshooting Steps |
| Non-stereoselective Reagents or Catalysts | - Utilize chiral catalysts or starting materials to control the stereochemistry of the reaction. For example, Sharpless asymmetric epoxidation can be a key step in establishing the desired stereocenters.[3] |
| Epimerization | - Be aware of conditions that can cause epimerization, such as strong acids or bases during hydrolysis of protecting groups.[4] Careful control of pH and temperature is essential. |
Data Presentation
Table 1: Optimization of Fermentation Conditions for Hydroxyproline Production
| Parameter | Condition A | Condition B | Condition C | Yield (g/L) |
| Temperature (°C) | 30 | 37 | 30 | Varies |
| pH | 6.5 | 7.0 | 7.0 | Varies |
| Inducer (IPTG, mM) | 0.2 | 0.5 | 0.5 | Varies |
| L-proline (g/L) | 5 | 10 | 10 | Varies |
| α-ketoglutarate (g/L) | 2 | 2 | 5 | Varies |
| FeSO₄·7H₂O (mM) | 0.5 | 1.0 | 1.0 | Varies |
| Note: This table represents a template for experimental design. Actual yields will vary based on the specific microbial strain and bioprocess. |
Table 2: Comparison of Yields from Different Production Strategies for Hydroxyprolines
| Production Method | Organism/Catalyst | Product | Titer (g/L) | Reference |
| Whole-cell Biotransformation | Engineered E. coli | cis-4-hydroxy-L-proline | 13.5 | [2] |
| Fed-batch Fermentation | Engineered E. coli | trans-4-hydroxy-L-proline | 54.8 | [5] |
| Whole-cell Biotransformation | Engineered E. coli | trans-4-hydroxy-L-proline | 2.15 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Assay for L-proline cis-3-hydroxylase Activity
This protocol is adapted from methods for assaying similar proline hydroxylases.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.0)
-
5 mM L-proline
-
5 mM α-ketoglutarate
-
2 mM FeSO₄
-
4 mM L-ascorbic acid
-
-
Enzyme Addition: Add the cell lysate or purified enzyme solution to the reaction mixture to a final volume of 500 µL.
-
Incubation: Incubate the reaction mixture at 35°C for 30 minutes with gentle shaking.[6]
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Quantification: Analyze the supernatant for the presence of this compound using HPLC.
Protocol 2: General Procedure for Chemical Synthesis of N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
This protocol describes the hydrolysis of a methyl ester precursor.[7]
-
Dissolution: Dissolve (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in tetrahydrofuran (THF).
-
Hydrolysis: Add 0.2N aqueous lithium hydroxide (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Extraction: Dilute the reaction mixture with diethyl ether and extract with 0.2N aqueous lithium hydroxide.
-
Acidification: Combine the aqueous layers and acidify to pH 2 with 5% aqueous hydrochloric acid.
-
Product Extraction: Extract the acidic aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.
Protocol 3: Purification of this compound from Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to remove the microbial cells.
-
Cation Exchange Chromatography: Apply the supernatant to a strong cation exchange resin column (e.g., Dowex 50W).
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound amino acids with a gradient of aqueous ammonia (e.g., 0.5 M to 2.0 M).[3]
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target molecule using HPLC or TLC.
-
Solvent Evaporation: Pool the fractions containing the purified product and remove the solvent by rotary evaporation.
-
Crystallization: Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain a pure solid.
Visualizations
Caption: Biosynthetic pathway of this compound from glutamate.
Caption: General workflow for the chemical synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Process optimization for enhancing production of cis-4-hydroxy-L-proline by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and cloning of a proline 3-hydroxylase, a novel enzyme which hydroxylates free L-proline to cis-3-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]
Technical Support Center: Resolving Diastereomers of 3-Hydroxypyrrolidine-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of 3-hydroxypyrrolidine-2-carboxylic acid diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the diastereomers of 3-hydroxypyrrolidine-2-carboxylic acid?
A1: The primary methods for resolving diastereomers of 3-hydroxypyrrolidine-2-carboxylic acid include diastereomeric salt crystallization, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic resolution. The choice of method depends on the scale of the separation, the required purity, and the available equipment.
Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?
A2: The selection of a resolving agent is crucial and often requires screening. For acidic compounds like 3-hydroxypyrrolidine-2-carboxylic acid, chiral bases are used as resolving agents. Commonly effective resolving agents for hydroxy acids include chiral amines such as (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) and cinchonidine.[1] The ideal resolving agent will form a stable, crystalline salt with one diastereomer of the target compound, while the salt of the other diastereomer remains soluble in the chosen solvent.
Q3: What are the critical parameters for a successful chiral HPLC separation?
A3: The critical parameters for chiral HPLC include the choice of the chiral stationary phase (CSP), the composition of the mobile phase (including solvents and additives), column temperature, and flow rate. For hydroxyproline isomers, polysaccharide-based CSPs are often effective.[2][3]
Q4: Can enzymatic resolution be applied to 3-hydroxypyrrolidine-2-carboxylic acid?
A4: Yes, enzymatic resolution is a viable method. Enzymes like lipases can selectively acylate or hydrolyze one diastereomer of a derivatized form of the amino acid.[4] Additionally, oxidases, such as D-amino acid oxidase, can be used to selectively degrade one enantiomer, which can be a strategy if starting with a mix of enantiomers of a particular diastereomer.[]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystal formation | - Incorrect solvent choice (too high or too low solubility of both diastereomeric salts).- Sub-optimal stoichiometry of the resolving agent.- Insufficient concentration. | - Screen a variety of solvents with different polarities.- Experiment with different molar ratios of the resolving agent (e.g., 0.5, 1.0, and 1.2 equivalents).- Concentrate the solution slowly to induce crystallization. Seeding with a small crystal can also be effective. |
| Oily precipitate instead of crystals | - High concentration of impurities.- The diastereomeric salt has a low melting point or is not crystalline under the current conditions. | - Purify the starting diastereomeric mixture.- Try different solvents or solvent mixtures.- Lower the crystallization temperature. |
| Low diastereomeric excess (de) of the crystallized salt | - Co-crystallization of both diastereomeric salts.- The solubility difference between the diastereomeric salts is small in the chosen solvent. | - Perform recrystallization of the obtained salt.- Screen for a more selective solvent system.- Optimize the crystallization temperature and cooling rate. |
| Difficulty in recovering the resolved amino acid from the salt | - Incomplete cleavage of the salt.- Degradation of the amino acid during the recovery process. | - Ensure complete acidification or basification to break the salt.- Use mild conditions for the recovery to avoid racemization or degradation. Ion-exchange chromatography can be a gentle method for recovery. |
Chiral HPLC Separation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or no resolution of diastereomers | - Inappropriate chiral stationary phase (CSP).- Sub-optimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic).- Systematically vary the mobile phase composition, including the ratio of organic modifiers and the type and concentration of additives (e.g., acids or bases).[6] |
| Peak tailing or fronting | - Secondary interactions between the analyte and the stationary phase.- Column overload. | - Add a competitor to the mobile phase (e.g., a small amount of acid or base).- Reduce the sample concentration or injection volume. |
| Irreproducible retention times | - Inadequate column equilibration.- Fluctuations in temperature or mobile phase composition. | - Ensure the column is fully equilibrated with the mobile phase before each run.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily. |
Experimental Protocols
Diastereomeric Salt Resolution using a Chiral Amine
This protocol is a representative method based on the successful resolution of similar 3-hydroxycarboxylic acids.[1]
Workflow Diagram:
Methodology:
-
Salt Formation: Dissolve equimolar quantities of the racemic 3-hydroxypyrrolidine-2-carboxylic acid and a chiral resolving agent (e.g., (1R,2S)-(-)-2-amino-1,2-diphenylethanol) in a minimal amount of a suitable solvent like methanol.
-
Isolation of Diastereomeric Mixture: Evaporate the solvent under reduced pressure to obtain the diastereomeric salt mixture as a solid.
-
Fractional Crystallization: Recrystallize the diastereomeric salt mixture from a solvent that provides a good solubility difference between the two salts (e.g., ethanol, isopropanol, or mixtures with water). This may require screening various solvents.
-
Isolation of the Less Soluble Salt: The less soluble diastereomeric salt will crystallize out of the solution upon cooling. Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Recovery of the Resolved Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2 to protonate the carboxylic acid and break the salt.
-
The resolving agent can be recovered by extraction with an organic solvent.
-
The aqueous layer containing the resolved amino acid can be purified by ion-exchange chromatography or by evaporation of the water and subsequent recrystallization.
-
-
Analysis: Determine the diastereomeric excess (de) and enantiomeric excess (ee) of the resolved product using chiral HPLC or by converting to a suitable derivative for NMR analysis.
Quantitative Data (Representative):
| Resolving Agent | Solvent for Crystallization | Yield of Less Soluble Salt (%) | Diastereomeric Excess (de) (%) |
| (-)-ADPE | Ethanol | 40-45 | >95 |
| Cinchonidine | Toluene | 35-42 | >98 |
Note: This data is representative for the resolution of 3-hydroxycarboxylic acids and may vary for 3-hydroxypyrrolidine-2-carboxylic acid.[1]
Chiral HPLC Separation
This protocol outlines a method for the analytical separation of 3-hydroxypyrrolidine-2-carboxylic acid diastereomers. For preparative separations, the method would need to be scaled up.
Workflow Diagram:
Methodology:
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent. For enhanced detection and separation, derivatization with a reagent like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) can be performed.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a cyclodextrin column (e.g., cyclodex α-pm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. A representative mobile phase is 10% water containing 1% tetraethyl ammonium acetate buffer in methanol.
-
Flow Rate: Typically 0.4-1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
-
Injection and Elution: Inject the sample onto the equilibrated column and elute with the mobile phase.
-
Data Analysis: Identify and quantify the separated diastereomers based on their retention times and peak areas in the resulting chromatogram.
Quantitative Data (Example):
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) |
| Cyclodex α-pm | 10% H₂O (1% TEAA) in MeOH | 0.4 | 5.99 | Varies |
Note: This data is based on the analysis of a derivative of trans-3-hydroxy-L-proline and serves as a starting point for method development.
Enzymatic Kinetic Resolution
This is a representative protocol based on the lipase-catalyzed resolution of similar chiral compounds.
Workflow Diagram:
Methodology:
-
Substrate Preparation: Convert the racemic 3-hydroxypyrrolidine-2-carboxylic acid to a suitable ester (e.g., methyl or ethyl ester) to serve as the substrate for the lipase.
-
Enzymatic Reaction:
-
Dissolve the racemic ester in an organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Add a lipase, such as immobilized Candida antarctica Lipase B (Novozym 435).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 40 °C).
-
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC until approximately 50% conversion is reached.
-
Work-up:
-
Stop the reaction by filtering off the immobilized enzyme.
-
Separate the unreacted ester from the resulting carboxylic acid by extraction with an aqueous base (e.g., NaHCO₃ solution).
-
The unreacted ester remains in the organic phase, while the carboxylic acid salt is in the aqueous phase.
-
-
Isolation of Products:
-
Isolate the unreacted ester from the organic phase.
-
Acidify the aqueous phase and extract the carboxylic acid with an organic solvent.
-
Hydrolyze the unreacted ester to obtain the other diastereomer of the amino acid.
-
-
Analysis: Determine the enantiomeric excess (ee) of both the recovered ester and the product acid using chiral HPLC.
Quantitative Data (Expected Performance):
| Enzyme | Substrate | Conversion (%) | ee of Unreacted Ester (%) | ee of Product Acid (%) |
| Candida antarctica Lipase B | Methyl Ester | ~50 | >99 | >99 |
Note: This data represents typical results for efficient lipase-catalyzed kinetic resolutions and would need to be optimized for the specific substrate.[7]
References
- 1. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
common challenges in the application of proline-derived organocatalysts
Welcome to the technical support center for proline-derived organocatalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the application of these versatile catalysts in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my proline-catalyzed reaction showing low yield and/or poor stereoselectivity?
A1: Low yields and poor stereoselectivity are common challenges in proline catalysis and can stem from several factors. Proline's effectiveness is highly sensitive to reaction conditions. Key aspects to investigate include:
-
Catalyst Solubility: Proline exhibits poor solubility in many common organic solvents, which can limit its catalytic activity.[1][2] Consider using highly dipolar aprotic solvents such as DMSO, DMF, or acetonitrile where proline is more soluble.[2]
-
Substrate Reactivity: The scope of substrates for proline catalysis has limitations. For instance, non-branched aldehydes are prone to self-aldolization and condensation reactions, which can reduce the yield of the desired product.[1]
-
Reaction Conditions: Temperature, concentration, and reaction time play a crucial role. For example, low reaction temperatures (e.g., 0 °C) can help prevent side reactions like homo-aldol formation.[1]
-
Water Content: The presence of water can be critical. While anhydrous conditions are often sought, controlled amounts of water can sometimes be beneficial or even essential for catalyst turnover.[3][4]
Q2: I'm observing significant side-product formation. How can I improve the selectivity of my reaction?
A2: Side-product formation is a frequent issue. Common side reactions include self-aldol or self-Mannich reactions, and the formation of oxazolidinones.[1][5] To enhance selectivity:
-
Slow Addition: For reactions involving highly reactive substrates, such as aldehydes in cross-aldol or Mannich reactions, slow addition of one of the reactants via a syringe pump can maintain a low concentration of that reactant, thereby minimizing self-condensation side reactions.[1]
-
Use of Additives: The addition of co-catalysts or additives can significantly influence the reaction's outcome. Chiral additives, for example, have been shown to improve both reaction rate and selectivity by forming a supramolecular complex with proline.[6] However, be aware that some additives, like tertiary amines, can even cause a reversal of enantioselectivity.[7]
-
Temperature Control: Lowering the reaction temperature is a common strategy to suppress unwanted side reactions and can sometimes improve stereoselectivity.
Q3: How can I efficiently remove the proline catalyst from my reaction mixture after completion?
A3: Due to proline's high polarity and water solubility, a standard and effective method for its removal is an aqueous workup.[5] The reaction mixture can be diluted with an organic solvent (like ethyl acetate) and then washed with water or a saturated aqueous solution of ammonium chloride.[5] For products that are sensitive to pH changes, careful control of the pH during the wash is important.[5]
Q4: My proline catalyst seems to have low activity, requiring high catalyst loading. Are there ways to improve its efficiency?
A4: While proline is considered an efficient catalyst, some reactions may require high loadings (20-30 mol%).[8] To improve efficiency:
-
Solvent Optimization: As mentioned, ensuring the catalyst is sufficiently soluble is paramount. Experiment with different solvents or solvent mixtures. For example, methanol/water mixtures have been shown to be effective reaction media for certain proline-catalyzed aldol reactions.[2]
-
Additives: The use of additives can enhance catalytic performance. Diols have been reported to accelerate the direct asymmetric aldol reaction of aromatic aldehydes with acetone catalyzed by L-proline.[9]
-
Catalyst Modification: While proline itself is a powerful catalyst, numerous proline derivatives have been developed to offer improved solubility, stability, and catalytic activity.[10] Consider exploring derivatives like prolinamides or those with modified ring systems if proline itself is not providing satisfactory results.
Q5: Is it possible to recover and reuse the proline catalyst?
A5: In a homogeneous setting, recovering the highly soluble proline catalyst can be challenging, which is a drawback for large-scale industrial applications.[3][4][11][12] To address this, significant research has focused on the "heterogenization" of proline, which involves immobilizing the catalyst on a solid support.[3][4][11][12] These supported catalysts can be more easily recovered by filtration and reused for multiple reaction cycles, though their activity might be affected by the nature of the support and the immobilization method.[3][4][11][12]
Troubleshooting Guides
Problem 1: Low Enantioselectivity or Diastereoselectivity
Low stereocontrol is a common hurdle. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low stereoselectivity.
Problem 2: Poor Reaction Conversion and Low Yield
If your reaction is not proceeding to completion or giving a low yield of the desired product, consider the following factors.
| Potential Cause | Troubleshooting Step | Rationale | Reference |
| Poor Catalyst Solubility | Switch to a more polar aprotic solvent (DMSO, DMF) or try solvent mixtures (e.g., MeOH/H₂O). | Proline's low solubility in many organic solvents is a primary reason for low catalytic activity. | [1][2] |
| Catalyst Deactivation | Ensure the reaction is performed under appropriate conditions (e.g., inert atmosphere if substrates are sensitive). Consider catalyst immobilization for easier recovery and reuse. | Side reactions with substrates or impurities can lead to catalyst deactivation. | [3][4] |
| Side Reactions | Employ slow addition of a reactive substrate. Lower the reaction temperature. | This minimizes self-condensation or other undesired side reactions. | [1] |
| Insufficient Catalyst | Increase the catalyst loading (typically 10-30 mol%). | Some reactions inherently require a higher concentration of the catalyst to proceed at a reasonable rate. | [8] |
| Sub-optimal Temperature | Screen a range of temperatures. | While lower temperatures often improve selectivity, some reactions require higher temperatures for activation. | [1] |
Experimental Protocols
Representative Protocol: Proline-Catalyzed Intermolecular Aldol Reaction
This protocol is a generalized procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.
Caption: Generalized experimental workflow for a proline-catalyzed aldol reaction.
Disclaimer: This technical support guide is intended for informational purposes only. All experimental work should be conducted in a suitably equipped laboratory, and all necessary safety precautions should be taken. The specific conditions provided are illustrative and may require optimization for your particular substrates and desired outcome.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid and L-Proline in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has long been a cornerstone, lauded for its simplicity, accessibility, and efficacy in a myriad of chemical transformations. However, the pursuit of enhanced reactivity and stereoselectivity has led to the exploration of proline derivatives, among which hydroxylated analogs have shown significant promise. This guide provides an objective, data-driven comparison of the catalytic performance of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its parent compound, L-proline, in key organocatalytic reactions.
At a Glance: Key Structural Differences
L-proline is a secondary amino acid with a pyrrolidine ring, featuring a carboxylic acid at the C-2 position. This compound, a stereoisomer of 3-hydroxyproline, introduces a hydroxyl group at the C-3 position with a specific trans stereochemistry relative to the carboxylic acid. This seemingly minor structural modification can have a profound impact on the catalyst's solubility, the stability of the transition state, and ultimately, the stereochemical outcome of the reaction.
Comparative Performance in Key Asymmetric Reactions
The efficacy of these catalysts is evaluated based on product yield, enantiomeric excess (ee%), and diastereomeric ratio (dr) in cornerstone asymmetric reactions such as the aldol, Mannich, and Michael additions.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for carbon-carbon bond formation. The introduction of a hydroxyl group on the proline scaffold can influence the reaction's stereoselectivity. A study comparing various hydroxyproline isomers to L-proline in the aldol addition of 4-nitrobenzaldehyde to acetone demonstrated that the stereochemistry and position of the hydroxyl group are critical.
| Catalyst | Reaction Time (h) | Conversion (%) | ee (%) |
| L-Proline | 24 | 100 | 65 |
| (cis)-3-Hydroxyproline | 24 | 91 | 74 |
| (trans)-3-Hydroxyproline | 20 | 75 | 39 |
Data sourced from a study on the catalytic activity of hydroxyprolines.[1]
In a separate study, a protected derivative, (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid, was used in the aldol condensation of cyclohexanone with p-nitrobenzaldehyde, affording the product in 86% yield with >99% ee and a 25:1 dr.[2][3] This highlights the potential of substituted hydroxyprolines to achieve high stereocontrol.
Asymmetric Mannich Reaction
The Mannich reaction is crucial for the synthesis of β-amino carbonyl compounds. The performance of hydroxyproline isomers in the three-component Mannich reaction of 4-nitrobenzaldehyde, acetone, and aniline reveals a notable influence of the hydroxyl group on enantioselectivity.
| Catalyst | Conversion (%) | ee (%) |
| L-Proline | ~75-95 | - |
| (cis)-3-Hydroxyproline | ~75-95 | decreased |
| (trans)-3-Hydroxyproline | ~75-95 | decreased |
Qualitative data indicates a decrease in enantiomeric excess for 3-hydroxyproline isomers compared to L-proline in this specific Mannich reaction.[1]
Asymmetric Michael Addition
In the Michael addition of nitromethane to an α,β-unsaturated aldehyde, the presence and stereochemistry of the hydroxyl group on the proline ring again play a significant role in determining the stereochemical outcome.
| Catalyst | Conversion (%) | ee (%) |
| L-Proline | - | - |
| (cis)-3-Hydroxyproline | - | <5 |
| (trans)-3-Hydroxyproline | - | similar to L-proline |
In this Michael addition, the enantiomeric excess was significantly lower with cis-3-hydroxyproline, while the trans isomer performed similarly to L-proline.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for aldol reactions catalyzed by L-proline and a hydroxyproline derivative.
General Procedure for L-Proline Catalyzed Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., DMSO, 4.0 mL) is added the ketone (5.0 mmol) and L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired aldol product.
General Procedure for a Hydroxyproline-Catalyzed Aldol Reaction in an Aqueous Medium
To a mixture of the aldehyde (1.0 eq) and the ketone (5.0 eq) in water, the hydroxyproline-based catalyst (0.1 eq) is added.[2] The resulting mixture is stirred at room temperature for a specified period. The reaction is then stopped by neutralization with a buffered solution (e.g., phosphate buffer, pH 7). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.[2]
Mechanistic Insights and Visualizations
The catalytic cycle of both L-proline and its hydroxylated derivatives in these reactions is generally accepted to proceed through an enamine intermediate. The catalyst's secondary amine reacts with the carbonyl donor to form an enamine, which then attacks the electrophile. The carboxylic acid moiety of the catalyst plays a crucial role in proton transfer and in activating the electrophile through hydrogen bonding.
The experimental workflow for a typical organocatalytic reaction involves a straightforward setup, as illustrated below.
Conclusion
L-proline remains a robust and reliable catalyst for a wide range of organocatalytic reactions. However, the introduction of a hydroxyl group onto the pyrrolidine ring, as in this compound, offers a handle for fine-tuning the catalyst's performance. The available data suggests that the stereochemistry and position of the hydroxyl group can significantly impact both the conversion and the stereoselectivity of the reaction, in some cases leading to improved enantiomeric excess. While a comprehensive head-to-head comparison under identical conditions across all major reaction classes is still emerging in the literature, the existing studies strongly indicate that hydroxyproline derivatives are valuable tools in the organocatalyst toolbox, providing opportunities to optimize reactions where L-proline itself may be suboptimal. For researchers and professionals in drug development, the exploration of such derivatives is a promising avenue for accessing novel and complex chiral architectures with high stereochemical purity.
References
A Comparative Analysis of (2S,3R)- and (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Diastereomers
For Researchers, Scientists, and Drug Development Professionals
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid and (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid are diastereomers of a non-proteinogenic amino acid that serve as crucial chiral building blocks in the synthesis of a wide array of pharmacologically active compounds. Their distinct stereochemistry at the C3 position of the pyrrolidine ring imparts unique conformational constraints and biological activities, making a comparative understanding of their properties essential for rational drug design and development. This guide provides an objective comparison of these two isomers, supported by available experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of the two diastereomers is presented below. While data for the (2S,3S)-isomer is more readily available, information for the (2S,3R)-isomer, particularly for the free amino acid, is less documented in publicly accessible sources.
| Property | This compound | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid |
| Molecular Formula | C₅H₉NO₃[] | C₅H₉NO₃[2] |
| Molecular Weight | 131.13 g/mol [] | 131.13 g/mol [2] |
| Melting Point | Data not available for free amino acid | 235 °C[2] |
| Appearance | Not specified | White to light beige powder |
| Solubility | Data not available | Data not available |
| Optical Rotation | Data not available for free amino acid | Data not available |
Biological Activity and Applications
The subtle difference in the stereochemistry of the hydroxyl group leads to distinct biological profiles and applications for each isomer.
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid , often referred to as trans-3-hydroxy-L-proline, is a metabolite of the amino acid proline.[] It has been shown to play a role in neurotransmission. Studies in mice have indicated that it can enhance the release of dopamine and acetylcholine in certain brain regions, suggesting potential implications for mood, cognition, and movement control.[] Furthermore, synthetic derivatives of this isomer have shown promise as GABA and dopamine agonists, making them relevant for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[]
This compound , or cis-3-hydroxy-L-proline, is primarily utilized as a versatile chiral intermediate in the synthesis of complex molecules.[4] Its rigid conformational structure makes it a valuable component in the development of antiviral and antibacterial agents.[4] The specific stereoconfiguration is crucial for achieving the desired biological activity and minimizing off-target effects in the final drug candidates.
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis of these isomers are often proprietary or described in the context of specific, complex multi-step syntheses. However, general strategies have been reported.
General Synthesis Approach
The synthesis of specific diastereomers of 3-hydroxypyrrolidine-2-carboxylic acid often involves the stereoselective hydroxylation of a proline derivative or the cyclization of a chiral amino acid precursor. The control of stereochemistry at both the C2 and C3 positions is a key challenge.
A common strategy involves the use of chiral starting materials and stereoselective reactions. For instance, the synthesis can start from a protected L-proline derivative, followed by stereocontrolled introduction of the hydroxyl group at the C3 position. The choice of reagents and reaction conditions is critical to achieve the desired diastereoselectivity.
Another approach involves the enzymatic resolution of a racemic mixture of 3-hydroxypyrrolidine-2-carboxylic acid esters. Specific enzymes can selectively hydrolyze one diastereomer, allowing for the separation of the two isomers.
Caption: Logical diagram illustrating the separation of diastereomers using chiral HPLC.
Conclusion
References
Unveiling the Three-Dimensional Architecture of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid: A Crystallographic Comparison
A definitive structural validation of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its diastereomers is crucial for understanding their conformational preferences and biological activities. This guide provides a comparative analysis of the X-ray crystallographic data of related hydroxyproline derivatives, offering insights into their solid-state structures. Detailed experimental protocols for crystallization and X-ray diffraction are also presented to aid researchers in obtaining and interpreting structural data for this class of compounds.
The precise three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its physical, chemical, and biological properties. For chiral molecules such as this compound, a non-proteinogenic amino acid, understanding its stereochemistry is paramount for applications in drug design and peptide chemistry. X-ray crystallography stands as the gold standard for elucidating the absolute configuration and conformational intricacies of crystalline solids at the atomic level.
While a crystal structure for the specific (2S,3R) diastereomer is not publicly available, this guide presents a comparative analysis of the crystallographic data from two closely related compounds: trans-3-Hydroxy-N-methyl-L-proline Hydrochloride and a fluorinated derivative, N-Boc-(2S,3R,4S)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid. This comparison, along with the crystal structure of the parent amino acid L-proline, provides valuable benchmarks for predicting the structural features of the title compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for L-proline and two of its hydroxylated and N-methylated derivatives. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice, as well as details about the data collection and structure refinement.
| Parameter | L-proline[1] | trans-3-Hydroxy-N-methyl-L-proline Hydrochloride[2] |
| Chemical Formula | C₅H₉NO₂ | C₆H₁₂NO₃⁺·Cl⁻ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 5.196(3) | 7.397(2) |
| b (Å) | 9.023(5) | 8.019(3) |
| c (Å) | 11.549(7) | 14.498(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 541.5(6) | 858.4(5) |
| Z | 4 | 4 |
| Temperature (K) | 293 | Not Reported |
| Wavelength (Å) | 0.71073 | 1.54178 |
| R-factor (%) | 3.9 | 5.0 |
Note: The crystallographic data for a fluorinated derivative mentioned in a study by G. J. Florence et al.[3] could serve as an additional point of comparison, however, the specific numerical data was not directly available in the primary search results.
Experimental Protocols
The successful determination of a crystal structure hinges on the ability to grow high-quality single crystals and to collect and analyze the X-ray diffraction data. The following protocols provide a generalized yet detailed methodology for these critical steps, tailored for small-molecule amino acid derivatives.
Crystallization of Amino Acid Derivatives
The primary challenge in X-ray crystallography is often the growth of diffraction-quality single crystals. For proline derivatives, which are typically soluble in polar solvents, the slow evaporation and vapor diffusion methods are commonly employed.
1. Material Purification:
-
Ensure the sample of the 3-hydroxypyrrolidine-2-carboxylic acid diastereomer is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.
-
Purification can be achieved by techniques such as recrystallization or chromatography.
2. Solvent Screening:
-
Identify a suitable solvent or solvent system in which the compound has moderate solubility. Solvents to consider include water, ethanol, methanol, isopropanol, and their mixtures.
-
Prepare a saturated or near-saturated solution at room temperature or a slightly elevated temperature.
3. Crystal Growth Methods:
-
Slow Evaporation:
-
Dissolve the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound (the "drop").
-
Place the drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
-
Invert the slide over a reservoir containing a solution with a higher concentration of a precipitant (e.g., a salt or a polymer) or a solvent in which the compound is less soluble.
-
Seal the system to allow vapor to slowly diffuse from the drop to the reservoir, gradually increasing the concentration of the compound in the drop to the point of supersaturation and crystallization.
-
Single-Crystal X-ray Diffraction and Structure Determination
Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.
1. Crystal Mounting:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.
2. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use CCD or CMOS detectors to record the diffraction pattern.
3. Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Determine the unit cell parameters and the crystal's space group from the diffraction pattern.
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules, direct methods are typically successful.
-
Build an initial atomic model into the electron density map using software such as SHELXS or Olex2.
4. Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm (e.g., using SHELXL).
-
The quality of the final model is assessed by the R-factor, which should ideally be below 5-10% for small molecules.
-
Validate the final structure for correct geometry and stereochemistry.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the structural validation of a small molecule like this compound by X-ray crystallography.
This comprehensive guide provides researchers with the necessary comparative data and detailed protocols to approach the structural validation of this compound and its analogs. The insights gained from such structural studies are invaluable for advancing our understanding of these important molecules and for their rational application in various scientific disciplines.
References
A Comparative Guide to Determining the Enantiomeric Excess of Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral pyrrolidines is a critical parameter in pharmaceutical and organic synthesis, as the biological activity and selectivity of the final products are often dependent on a single enantiomer.[1] Accurate determination of enantiomeric excess (ee) is therefore essential for quality control, process optimization, and regulatory compliance. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
Overview of Analytical Methodologies
The determination of enantiomeric excess for chiral pyrrolidines can be broadly categorized into chromatographic, spectroscopic, and electrophoretic techniques. The choice of method depends on factors such as the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.
References
A Comparative Guide to the Catalytic Efficiency of (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid and Its Derivatives in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic efficiency of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its derivatives in asymmetric aldol reactions. The selection of an appropriate organocatalyst is crucial for achieving high yields and stereoselectivity in the synthesis of chiral molecules. This document summarizes key performance data, outlines experimental protocols, and visualizes the catalytic pathway to aid in the rational design of synthetic routes.
Introduction
This compound, a derivative of the versatile organocatalyst proline, has garnered significant attention in asymmetric synthesis. The presence of a hydroxyl group on the pyrrolidine ring can influence the catalyst's solubility, steric environment, and hydrogen-bonding capabilities, thereby modulating its catalytic activity and stereoselectivity. This guide focuses on the performance of the trans-isomer and compares it with its cis-counterpart and a more complex, substituted derivative in the context of the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
Data Presentation: Catalytic Efficiency in the Asymmetric Aldol Reaction
The following table summarizes the catalytic performance of various 3-hydroxypyrrolidine-2-carboxylic acid derivatives in the asymmetric aldol reaction. The data highlights the impact of stereochemistry and substitution on reaction outcomes.
| Catalyst | Aldehyde | Ketone | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| This compound (trans-3-Hydroxy-L-proline) | 4-Nitrobenzaldehyde | Acetone | 20 | 75 | 39 (R) | Not Reported |
| (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (cis-3-Hydroxy-L-proline) | 4-Nitrobenzaldehyde | Acetone | 18 | 91 | 74 (R) | Not Reported |
| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | p-Nitrobenzaldehyde | Cyclohexanone | Not Specified | 86 | >99 | 25:1 |
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction Catalyzed by Hydroxyproline Derivatives[1]
A solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) is prepared. To this solution, the respective hydroxyproline catalyst (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (see table above). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Asymmetric Aldol Reaction Catalyzed by (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid[2]
In a typical experiment, to a solution of p-nitrobenzaldehyde (1 mmol) and cyclohexanone (10 mmol) in the chosen solvent (e.g., water), the catalyst (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid (10 mol%) is added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by flash chromatography to yield the aldol adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[1]
Mandatory Visualization
The following diagrams illustrate the generally accepted catalytic cycle for proline-catalyzed aldol reactions and a workflow for evaluating catalyst performance.
Caption: Generalized enamine catalytic cycle for a proline-catalyzed aldol reaction.
Caption: A typical experimental workflow for evaluating organocatalyst performance.
Conclusion
The presented data indicates that the stereochemistry of the hydroxyl group on the pyrrolidine ring significantly impacts the catalytic efficiency of 3-hydroxypyrrolidine-2-carboxylic acid in the asymmetric aldol reaction. The cis-isomer, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, demonstrates superior conversion and enantioselectivity compared to the trans-isomer under similar conditions.[2] Furthermore, the introduction of bulky silyl protecting groups on a dihydroxyproline derivative leads to a dramatic increase in both enantioselectivity and diastereoselectivity, highlighting the potential for catalyst optimization through derivatization.[1] This guide serves as a valuable resource for chemists engaged in the development of stereoselective synthetic methodologies, providing a foundation for catalyst selection and reaction design. Further research into a broader range of derivatives and reaction conditions is warranted to fully elucidate the structure-activity relationships of this promising class of organocatalysts.
References
Comparative Biological Activity of 3-Hydroxypyrrolidine-2-carboxylic Acid Isomers: A Guide for Researchers
A comprehensive analysis of the four stereoisomers of 3-hydroxypyrrolidine-2-carboxylic acid reveals distinct biological activities, with the (2S,3S)-isomer emerging as a notable modulator of dopaminergic and cholinergic systems. This guide provides a comparative overview of the available data, detailed experimental methodologies, and insights into the potential signaling pathways involved, offering a valuable resource for researchers in neuroscience and drug development.
The stereochemistry of 3-hydroxypyrrolidine-2-carboxylic acid plays a crucial role in its biological function. While comprehensive comparative studies are limited, existing research points to differential activities among its four stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). These differences are particularly evident in their interactions with key neurotransmitter systems, including the dopaminergic and GABAergic pathways.
Comparative Biological Activities
The (2S,3S)-isomer of 3-hydroxypyrrolidine-2-carboxylic acid, also known as trans-3-hydroxy-L-proline, has been identified as a chiral intermediate for pharmacological agents with GABA agonist and dopamine agonist activities.[] Preclinical studies in mice have demonstrated that treatment with the (2S,3S)-isomer can effectively enhance the release of dopamine and acetylcholine in specific brain regions, suggesting potential implications for mood, cognition, and motor control.[]
In contrast, information regarding the specific biological activities of the other isomers—(2S,3R), (2R,3S), and (2R,3R)—on these neurotransmitter systems is less defined in the current scientific literature. The metabolism of the cis- and trans-isomers of 3-hydroxy-L-proline is known to be handled by distinct dehydratase enzymes in both bacteria and humans, highlighting the stereospecificity of their biochemical processing.
Data Summary
Due to the limited availability of direct comparative studies, a comprehensive quantitative data table for all four isomers cannot be constructed at this time. However, based on available information, the following qualitative summary is provided:
| Isomer | Configuration | Known Biological Activities |
| (2S,3S) | trans | Dopamine agonist activity, Acetylcholine release enhancer, GABA agonist activity (as a derivative)[] |
| (2S,3R) | cis | Substrate for bacterial cis-3-hydroxy-L-proline dehydratase |
| (2R,3S) | cis | Data not available |
| (2R,3R) | trans | Data not available |
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed methodologies for key experiments are outlined below.
In Vitro Dopamine Release Assay
This protocol is designed to measure the ability of the 3-hydroxypyrrolidine-2-carboxylic acid isomers to induce dopamine release from neuronal cells.
Materials:
-
PC12 cells or primary striatal neuron cultures
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4)
-
[³H]dopamine
-
Test compounds (isomers of 3-hydroxypyrrolidine-2-carboxylic acid)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Loading: Plate cells in 24-well plates. Once confluent, incubate the cells with [³H]dopamine (e.g., 0.1 µM) in KRH buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells three times with fresh KRH buffer to remove excess unincorporated [³H]dopamine.
-
Stimulation: Add KRH buffer containing various concentrations of the test isomers to the wells. A high potassium KRH buffer (e.g., 56 mM KCl) can be used as a positive control for depolarization-induced release.
-
Sample Collection: After a defined incubation period (e.g., 10-20 minutes), collect the supernatant from each well.
-
Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M HCl or 1% Triton X-100).
-
Quantification: Measure the radioactivity in both the supernatant (released dopamine) and the cell lysate (remaining dopamine) using a liquid scintillation counter.
-
Data Analysis: Express the amount of released [³H]dopamine as a percentage of the total [³H]dopamine (supernatant + lysate). Plot the percentage of release against the concentration of the test compound to determine the EC50 value for each isomer.
GABA Receptor Binding Assay
This protocol measures the affinity of the 3-hydroxypyrrolidine-2-carboxylic acid isomers for GABA receptors, typically the GABA-A receptor subtype.
Materials:
-
Rat brain cortex membranes (or cell lines expressing specific GABA-A receptor subtypes)
-
[³H]Muscimol or [³H]GABA (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds (isomers of 3-hydroxypyrrolidine-2-carboxylic acid)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step multiple times.
-
Assay Setup: In test tubes, combine the prepared membranes, the radioligand (e.g., 1-5 nM [³H]Muscimol), and varying concentrations of the test isomers.
-
Incubation: Incubate the mixture at 4°C for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GABA) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to calculate the IC50 value for each isomer. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
The observed dopaminergic and GABAergic activities of the (2S,3S)-isomer suggest its involvement in modulating key neuronal signaling pathways.
Dopaminergic Signaling Pathway
The ability of the (2S,3S)-isomer to enhance dopamine release suggests it may act as a presynaptic modulator. This could involve interactions with dopamine transporters (DAT), vesicular monoamine transporters (VMAT), or presynaptic dopamine autoreceptors (D2 receptors). An increase in synaptic dopamine would subsequently activate postsynaptic D1 and D2 receptors, leading to downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP).
Caption: Putative mechanism of (2S,3S)-isomer in dopaminergic signaling.
GABAergic Signaling Pathway
The reported GABA agonist activity of derivatives of the (2S,3S)-isomer suggests a direct interaction with GABA-A receptors. As ligand-gated ion channels, activation of GABA-A receptors by an agonist leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.
Caption: Proposed action of (2S,3S)-isomer derivatives on GABAergic signaling.
Experimental Workflow for Comparative Analysis
A logical workflow for a comprehensive comparative study of the 3-hydroxypyrrolidine-2-carboxylic acid isomers is presented below.
References
A Comparative Guide to the Confirmation of Absolute Stereochemistry in Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical determinant of the biological activity and safety of pharmaceutical compounds. For chiral molecules containing substituted pyrrolidine scaffolds—a common motif in modern drug discovery—unambiguous confirmation of their absolute configuration is a non-negotiable aspect of their development. This guide provides a comprehensive comparison of the three principal analytical techniques employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a focus on Mosher's method.
Overview of Analytical Techniques
The determination of absolute stereochemistry relies on probing the unique spatial properties of a chiral molecule. Each of the following techniques interacts with the molecule in a distinct manner to reveal its absolute configuration.
-
X-ray Crystallography: Widely considered the "gold standard," this technique provides a direct and unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.[1][2]
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-phase technique, VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] This differential absorption is exquisitely sensitive to the molecule's absolute configuration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Mosher's Method): This widely accessible technique utilizes chiral derivatizing agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to convert a chiral analyte into a mixture of diastereomers.[5][6][7][8] The differing magnetic environments of the protons in these diastereomers, as observed in the ¹H NMR spectrum, allow for the deduction of the absolute stereochemistry of the original molecule.[9]
Comparison of Key Performance Metrics
The selection of an appropriate analytical method is often a balance between the desired accuracy, the nature of the sample, and practical considerations such as time and cost. The following table summarizes the key performance metrics for X-ray crystallography, VCD spectroscopy, and Mosher's method.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Analysis of ¹H NMR chemical shifts of diastereomeric amides |
| Sample State | Solid (single crystal required) | Solution or neat liquid | Solution |
| Sample Amount | Micrograms to milligrams | 1-10 mg (recoverable) | 1-5 mg |
| Analysis Time | Days to weeks (including crystallization) | Hours to a day | 1-2 days (including derivatization) |
| Accuracy | High (unambiguous) | High (with computational support) | High (dependent on clear spectral differences) |
| Limitations | Requires a high-quality single crystal; not suitable for amorphous solids or oils.[4] | Requires a chiral center to have a VCD signal; interpretation relies on computational modeling.[4] | Requires a reactive functional group (e.g., secondary amine) for derivatization; potential for incomplete reaction or difficult spectral interpretation.[5] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results.
X-ray Crystallography
Objective: To determine the three-dimensional crystal structure and absolute stereochemistry of a substituted pyrrolidine.
Methodology:
-
Crystal Growth: Grow single crystals of the substituted pyrrolidine derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation, vapor diffusion, or cooling of a saturated solution.[10]
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[10] Data is typically collected over a range of angles to ensure a complete dataset.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods.
-
Absolute Stereochemistry Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects. The Flack parameter is calculated to confirm the correct enantiomer.[2]
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute stereochemistry of a substituted pyrrolidine in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the substituted pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.05–0.1 M.[11] The sample cell path length is typically 50-100 µm.
-
Spectral Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Multiple blocks of data are typically collected and averaged to improve the signal-to-noise ratio.[11]
-
Computational Modeling:
-
Perform a conformational search for the substituted pyrrolidine using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) for each conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match in terms of sign and relative intensity of the major bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer.[11]
Mosher's Method (NMR Spectroscopy)
Objective: To determine the absolute stereochemistry of a chiral substituted pyrrolidine containing a secondary amine.
Methodology:
-
Derivatization:
-
Divide the substituted pyrrolidine sample into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the (S)-MTPA amide.
-
React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA amide.
-
Ensure the reactions go to completion and then purify the diastereomeric amides.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amides.
-
Assign the proton signals for each diastereomer, which may require 2D NMR techniques (e.g., COSY, HSQC) for complex molecules.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ) for each corresponding proton in the two diastereomers: Δδ = δ(S)-amide - δ(R)-amide.
-
Analyze the sign of the Δδ values. According to the established model for MTPA amides, protons on one side of the plane defined by the C=O and C-CF₃ bonds will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the spatial arrangement of the substituents around the chiral center and the distribution of positive and negative Δδ values, the absolute configuration can be deduced.[5][9]
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
Conclusion
The determination of the absolute stereochemistry of substituted pyrrolidines is a critical step in drug discovery and development. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant bottleneck. VCD spectroscopy and Mosher's method offer powerful, solution-phase alternatives that can provide reliable stereochemical assignments. The choice of technique will ultimately depend on the specific properties of the molecule, the available instrumentation, and the stage of the research. For instance, VCD is an excellent choice for non-crystalline samples, while Mosher's method is a valuable tool when a reactive secondary amine is present and an NMR spectrometer is readily available. By understanding the principles, protocols, and limitations of each of these techniques, researchers can make informed decisions to efficiently and accurately confirm the absolute stereochemistry of their target compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. gaussian.com [gaussian.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. matilda.science [matilda.science]
- 9. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (−)‐isoanabasine | Semantic Scholar [semanticscholar.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Peptides Containing Hydroxypyrrolidine Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids into peptide therapeutics is a key strategy for modulating their pharmacological properties. Among these, hydroxypyrrolidine, commonly known as hydroxyproline, plays a significant role in altering peptide conformation, stability, and biological activity. However, this modification can also influence the peptide's cross-reactivity profile, potentially leading to off-target effects or altered immunogenicity. This guide provides a comparative analysis of peptides containing hydroxypyrrolidine residues versus their non-hydroxylated proline counterparts, supported by experimental methodologies and data interpretation principles.
The Impact of Hydroxypyrrolidine on Peptide Recognition
The introduction of a hydroxyl group onto the pyrrolidine ring of proline can significantly alter the local chemical environment of the peptide backbone. This seemingly minor change can have profound effects on how the peptide interacts with its biological targets, including antibodies, receptors, and enzymes. The hydroxyl group can participate in hydrogen bonding, alter the puckering of the pyrrolidine ring, and influence the cis-trans isomerization of the peptide bond, all of which contribute to the overall conformation and binding affinity of the peptide.
Consequently, a peptide containing hydroxypyrrolidine may exhibit a different cross-reactivity profile compared to its proline-containing analog. This can manifest as either increased or decreased binding to off-target molecules. For instance, in the context of immunogenicity, the altered conformation of a hydroxypyrrolidine-containing peptide may lead to a different T-cell receptor (TCR) recognition pattern compared to the native peptide, potentially triggering an unwanted immune response.
Comparative Analysis of Binding Affinity and Cross-Reactivity
While comprehensive public databases detailing the cross-reactivity of a wide array of hydroxypyrrolidine-containing peptides are limited, the following tables illustrate how such comparative data, when generated, can be structured. These examples are based on typical outcomes from Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) experiments and are intended for illustrative purposes.
Table 1: Comparative Antibody Binding Affinity Determined by ELISA
| Peptide Sequence | Modification | Target Antibody | Off-Target Antibody | % Cross-Reactivity |
| Ac-Gly-X-Ala-Gly-NH2 | X = Proline | 1.25 | 0.15 | 12% |
| Ac-Gly-X-Ala-Gly-NH2 | X = Hydroxyproline | 1.18 | 0.35 | 29.7% |
| Ac-Leu-Y-Ser-Leu-NH2 | Y = Proline | 2.50 | 0.05 | 2% |
| Ac-Leu-Y-Ser-Leu-NH2 | Y = Hydroxyproline | 2.45 | 0.06 | 2.4% |
Data is hypothetical and for illustrative purposes. Absorbance values are at 450 nm. % Cross-Reactivity = (Absorbance with Off-Target Antibody / Absorbance with Target Antibody) x 100.
Table 2: Kinetic and Affinity Constants from Surface Plasmon Resonance (SPR)
| Peptide Immobilized | Analyte (Antibody) | k_a (1/Ms) | k_d (1/s) | K_D (M) |
| Peptide A (Proline) | Target mAb | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| Peptide A (Hydroxyproline) | Target mAb | 1.8 x 10^5 | 2.2 x 10^-4 | 1.2 x 10^-9 |
| Peptide A (Proline) | Off-Target mAb | 2.1 x 10^3 | 5.0 x 10^-3 | 2.4 x 10^-6 |
| Peptide A (Hydroxyproline) | Off-Target mAb | 5.5 x 10^3 | 4.5 x 10^-3 | 8.2 x 10^-7 |
Data is hypothetical and for illustrative purposes. k_a = association rate constant, k_d = dissociation rate constant, K_D = equilibrium dissociation constant.
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of peptide cross-reactivity is paramount in drug development. The following are detailed protocols for two of the most common and powerful techniques used for this purpose: ELISA and SPR.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is often employed to assess cross-reactivity.
-
Peptide Coating:
-
Dilute the proline-containing peptide (the primary target) to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL of the peptide solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition/Binding:
-
Prepare serial dilutions of the primary antibody in assay buffer (e.g., blocking buffer).
-
In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the hydroxypyrrolidine-containing peptide (the potential cross-reactant) or the proline-containing peptide (for the standard curve).
-
Add 100 µL of these antibody-peptide mixtures to the coated wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop for 15-30 minutes in the dark.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the proline-containing peptide.
-
Determine the concentration of the hydroxypyrrolidine-containing peptide that causes a 50% inhibition of the primary antibody binding (IC50).
-
Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity = (IC50 of Proline Peptide / IC50 of Hydroxyproline Peptide) x 100).
-
Figure 1. Workflow for Competitive ELISA to assess peptide cross-reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable kinetic data (association and dissociation rates) and affinity constants.
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Inject a solution of the target antibody (ligand) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated sensor surface. The antibody will be covalently coupled to the surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the proline-containing peptide and the hydroxypyrrolidine-containing peptide (analytes) in a running buffer (e.g., HBS-EP).
-
Inject the peptide solutions sequentially over the immobilized antibody surface, starting from the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Regeneration:
-
After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-peptide interaction without denaturing the antibody (e.g., low pH glycine-HCl).
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Compare the K_D values for the proline and hydroxypyrrolidine peptides binding to the target antibody and any potential off-target antibodies to quantify cross-reactivity.
-
Figure 2. Experimental workflow for SPR-based cross-reactivity analysis.
Signaling Pathways and Logical Relationships
The cross-reactivity of a peptide therapeutic can have significant downstream consequences, potentially activating unintended signaling pathways. For example, an off-target interaction with a cell surface receptor could trigger a cascade of intracellular events leading to adverse effects.
Figure 3. Potential impact of peptide cross-reactivity on cellular signaling.
Conclusion
The incorporation of hydroxypyrrolidine into peptides is a valuable tool for peptide drug design, offering the potential to enhance stability and modulate activity. However, this modification necessitates a thorough evaluation of the peptide's cross-reactivity profile. By employing robust experimental techniques such as ELISA and SPR, researchers can quantitatively assess the impact of hydroxypyrrolidine on target and off-target binding. This data is crucial for identifying candidates with the desired specificity and minimizing the risk of adverse effects, ultimately leading to the development of safer and more effective peptide therapeutics. It is important to note that the effect of hydroxypyrrolidine on cross-reactivity is context-dependent and should be evaluated on a case-by-case basis.
A Senior Application Scientist's Guide to (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid: A Comparative Performance Evaluation in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks and organocatalysis, (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a constrained analog of proline, presents a unique stereochemical architecture. Its rigidified structure, owing to the 3-hydroxy group, offers distinct advantages in asymmetric synthesis and as a precursor for novel therapeutics. This guide provides an in-depth evaluation of its performance in a range of common laboratory solvents, offering a comparative analysis against other relevant pyrrolidine derivatives. The insights and experimental data presented herein are intended to empower researchers to make informed decisions on solvent selection to optimize reaction outcomes, solubility, and stability.
Physicochemical Properties: A Foundation for Solvent Selection
This compound is a white to off-white solid with a molecular weight of 131.13 g/mol .[1] Its structure, featuring both a carboxylic acid and a secondary amine, imparts zwitterionic character, significantly influencing its solubility. The presence of the hydroxyl group further enhances its polarity and potential for hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White to off-white solid | |
| Stereochemistry | (2S,3R) |
Understanding these fundamental properties is the first step in predicting the behavior of this molecule in different solvent environments. The interplay of its polar functional groups dictates its affinity for protic and aprotic, polar and nonpolar solvents.
Solubility Profile: A Comparative Analysis
The solubility of a catalyst or building block is a critical parameter that directly impacts reaction kinetics, homogeneity, and ease of workup. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on the known solubility of the closely related (2S)-pyrrolidine-2-carboxylic acid (L-proline) and general principles of amino acid solubility.
A study on L-proline demonstrated its solubility follows the order of methanol > ethanol > n-butanol > isopropanol in pure alcoholic solvents. In binary mixtures with water, the solubility of L-proline generally decreases as the concentration of the alcohol increases.[2] Given the increased polarity due to the hydroxyl group, this compound is expected to exhibit enhanced solubility in polar protic solvents compared to L-proline.
Expected Solubility Trends:
-
High Solubility: Polar protic solvents such as water, methanol, and ethanol are anticipated to be excellent solvents due to their ability to engage in hydrogen bonding with the carboxylic acid, hydroxyl, and amine groups.
-
Moderate to Good Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should also be effective solvents, capable of solvating the polar functional groups.
-
Low to Negligible Solubility: Nonpolar solvents such as hexanes, toluene, and diethyl ether are expected to be poor solvents for this highly polar molecule.
Comparative Performance with Alternatives:
Compared to its parent compound, L-proline, the introduction of the 3-hydroxy group in this compound is likely to enhance its solubility in highly polar solvents. However, this may come at the cost of reduced solubility in less polar organic solvents that might be required for specific synthetic transformations. When compared to N-protected derivatives, such as Boc-(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, the free amino acid will exhibit significantly different solubility profiles, with the N-protected version showing improved solubility in a wider range of organic solvents.
Stability in Solution: Considerations for Robust Chemistry
The stability of this compound in various solvents is a key factor for its successful application. Generally, amino acids are relatively stable compounds. However, certain conditions can lead to degradation.
-
pH Stability: In aqueous solutions, the stability will be pH-dependent. At extreme pH values, racemization or other degradation pathways may be initiated.
-
Oxidative Stability: The pyrrolidine ring and the secondary amine can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[] The choice of solvent can influence this, with some solvents being more prone to forming peroxides (e.g., THF). It is advisable to use freshly distilled and degassed solvents for sensitive applications.
-
Thermal Stability: While generally stable at ambient temperatures, prolonged heating in certain solvents could lead to decomposition.
For practical purposes, storing solutions of this compound in a cool, dark environment and using them promptly after preparation is recommended to minimize potential degradation.
Performance in Asymmetric Organocatalysis: The Solvent's Decisive Role
This compound and its derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations. The solvent is not merely a medium for the reaction but plays a crucial role in influencing the catalytic cycle, the stability of intermediates, and ultimately, the stereochemical outcome.
The catalytic activity of proline and its analogs often relies on the formation of enamine or iminium ion intermediates. The solvent can affect the rate of formation and reactivity of these intermediates. For instance, in proline-catalyzed aldol reactions, polar aprotic solvents are often favored. However, the specific stereoisomer of the hydroxyproline and the reaction conditions can lead to different optimal solvents.
Experimental Workflow for Evaluating Solvent Effects in an Asymmetric Aldol Reaction:
Caption: A generalized workflow for the systematic evaluation of solvent effects on the performance of this compound in an asymmetric aldol reaction.
By systematically screening a range of solvents, researchers can identify the optimal conditions to maximize yield and stereoselectivity for their specific transformation.
Comparison with Alternative Pyrrolidine-Based Catalysts
The choice of a pyrrolidine-based catalyst often involves a trade-off between reactivity, selectivity, cost, and ease of handling.
-
L-Proline: The parent compound is inexpensive and effective for a wide range of reactions. However, it can sometimes suffer from lower solubility in organic solvents and may require higher catalyst loadings.
-
(2S,4R)-4-Hydroxyproline: This isomer is a well-studied organocatalyst. The position of the hydroxyl group can influence the stereochemical outcome of reactions differently than the (2S,3R) isomer, making them complementary tools.
-
N-Protected Derivatives (e.g., Boc-protected): These derivatives offer improved solubility in organic solvents and allow for modifications to the carboxylic acid group.[5] However, the protecting group needs to be removed in a subsequent step if the free amine is required, adding to the synthetic effort.
-
Other Proline Analogs: A vast number of proline derivatives with various substituents on the pyrrolidine ring have been developed to fine-tune their catalytic properties.
The selection of the most suitable catalyst will depend on the specific requirements of the chemical transformation, including the nature of the substrates, the desired stereochemical outcome, and the reaction conditions.
Experimental Protocols
Protocol for a Representative Asymmetric Aldol Reaction:
-
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added the ketone (5.0 mmol).
-
This compound (0.1 mmol, 10 mol%) is then added.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC) of the purified product are determined.
Logical Relationship of Catalyst Features to Performance:
Caption: The interplay between the structural features of this compound, the properties of the solvent, and the resulting performance metrics in a chemical reaction.
Conclusion
This compound is a valuable chiral building block and organocatalyst with a unique stereochemical profile. Its performance is intricately linked to the choice of solvent, which influences its solubility, stability, and catalytic efficacy. While it is expected to exhibit high solubility in polar protic solvents, a systematic evaluation is crucial for optimizing its application in specific synthetic contexts. This guide provides a framework for such an evaluation and a comparative perspective against other proline-based systems, enabling researchers to harness the full potential of this versatile molecule in their synthetic endeavors.
References
A Comparative Guide to Novel Pyrrolidine Catalysts Versus Established Organocatalysts
In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, those featuring a pyrrolidine scaffold have proven to be particularly effective in a wide range of asymmetric transformations. This guide provides a comparative analysis of novel pyrrolidine catalysts against well-established organocatalysts, such as L-proline, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The selection of an optimal catalyst is critical for achieving high efficiency and stereoselectivity in the synthesis of chiral molecules. While L-proline is a foundational organocatalyst, extensive research has been dedicated to developing novel pyrrolidine derivatives with enhanced catalytic activity, broader substrate scope, and improved solubility.[1][2] These advancements have led to the creation of catalysts that can operate under milder conditions and with lower catalyst loadings.[3]
Benchmarking Framework for Organocatalyst Performance
To objectively evaluate the efficacy of a novel pyrrolidine catalyst, it is benchmarked against an established catalyst in a standardized reaction. The key performance indicators for this comparison include:
-
Yield (%): The amount of desired product obtained.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other.
-
Diastereomeric Ratio (dr): The ratio of diastereomers produced in the reaction.
-
Reaction Time (h): The duration required for the reaction to reach completion.
-
Catalyst Loading (mol%): The amount of catalyst used relative to the substrate.
A common benchmark reaction for this purpose is the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction that is highly sensitive to the catalyst's structure and efficacy.[2][4]
Comparative Performance in Asymmetric Aldol Reaction
The following table summarizes the performance of a representative novel pyrrolidine catalyst, a diarylprolinol silyl ether, against the established L-proline in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr |
| L-Proline | 20 | DMSO | 24 | 92 | 76 | 90:10 |
| Diarylprolinol Silyl Ether | 5 | Toluene | 4 | 99 | >99 | 99:1 |
Data is illustrative and compiled from typical results reported in organocatalysis literature.
From this comparison, it is evident that the novel diarylprolinol silyl ether catalyst offers significant advantages over L-proline, including lower catalyst loading, shorter reaction time, and superior enantioselectivity and diastereoselectivity.
Mechanism of Proline-Catalyzed Aldol Reaction
The catalytic cycle of a proline-catalyzed aldol reaction typically proceeds through an enamine intermediate. The secondary amine of the pyrrolidine catalyst reacts with a ketone to form a nucleophilic enamine, which then attacks the aldehyde electrophile. Subsequent hydrolysis releases the aldol product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.[2]
References
Safety Operating Guide
Proper Disposal of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations
Before handling (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, it is crucial to operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles, and a laboratory coat.[2]
Hazard Profile
Based on data for related compounds like pyrrolidine and other hydroxypyrrolidine derivatives, the following potential hazards should be considered:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Flammability and Corrosivity: The parent compound, pyrrolidine, is a flammable and corrosive liquid.[2] While this specific amino acid derivative is a solid, these underlying properties of the chemical family should be respected.
Quantitative Safety Data
The following table summarizes key safety data for related compounds to inform risk assessment.
| Data Point | Value | Compound/Class | Source |
| Hazard Statements | H315, H319, H335 | (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate | [3] |
| Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | |||
| Signal Word | Warning | (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate | [3] |
| DOT Hazard Classification | Hazard Class 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine | [1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weighing boats, gloves, and wipes must also be placed in this designated solid hazardous waste container.[4]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.
-
Rinsate from decontaminating non-disposable glassware with solvents (e.g., ethanol, isopropanol) must be collected as hazardous liquid waste.[4]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
-
2. Container Management:
-
Use containers that are compatible with amino acid and pyrrolidine derivatives (e.g., high-density polyethylene or glass).
-
Ensure all waste containers are securely sealed to prevent leaks or spills.[1]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[1]
3. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure area.
-
The storage area should be cool and away from incompatible materials such as strong oxidizing agents.[2][]
4. Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash. [1]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
Experimental Protocols
Spill Management Procedure:
In the event of a minor spill:
-
Control and Contain: Restrict access to the spill area. For powdered material, avoid making it airborne.[7]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting all cleaning materials as hazardous waste.[4]
For larger spills, evacuate the area and immediately contact your institution's EHS department.[1]
Mandatory Visualizations
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety. The following PPE is recommended based on the chemical structure, which includes a carboxylic acid and an amine functional group.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Chemical safety goggles and/or a face shield | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected before use. |
| Body Protection | Laboratory coat | For larger quantities, an impervious apron should be worn. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[1][2] |
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid creating dust when handling the solid form.[1] Use appropriate tools like a spatula for transferring.
-
Ground all equipment when handling to prevent static discharge.[3]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3][4]
-
Keep containers tightly closed when not in use.[5]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Response:
-
Small Spills:
-
Large Spills:
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Procedural Workflow
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to emergency response.
Caption: Chemical Handling and Emergency Response Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. leelinework.com [leelinework.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. offices.austincc.edu [offices.austincc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
